1-[2-(Trifluoromethyl)phenyl]propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-7(14)6-8-4-2-3-5-9(8)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSHYHOLHYKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543544 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21235-67-6 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-2-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HVJ2F56C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-[2-(Trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(trifluoromethyl)phenyl]propan-2-one, a halogenated aromatic ketone, is a compound of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other specialized chemicals. The presence of the trifluoromethyl group on the phenyl ring can significantly influence the molecule's physical and chemical properties, impacting its reactivity, bioavailability, and metabolic stability in potential drug candidates. This technical guide provides a summary of the available physical property data for this compound and its isomers, details standard experimental protocols for determining these properties, and outlines a general workflow for its synthesis and purification.
Data Presentation: Physical Properties
| Property | This compound (ortho-isomer) | 1-[3-(Trifluoromethyl)phenyl]propan-2-one (meta-isomer) | 1-[4-(Trifluoromethyl)phenyl]propan-2-one (para-isomer) |
| CAS Number | 21235-67-6[1] | 21906-39-8[2][3][4] | 713-45-1[5][6] |
| Molecular Formula | C₁₀H₉F₃O[1] | C₁₀H₉F₃O[2][3][4] | C₁₀H₉F₃O[5][6] |
| Molecular Weight | 202.17 g/mol [1] | 202.17 g/mol [4] | 202.17 g/mol [5] |
| Boiling Point | Data not available | 98-102 °C at 10 mmHg (for a related synthesis process)[7] | 215.0 ± 35.0 °C (Predicted)[5] |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | 1.193 ± 0.06 g/cm³ (Predicted)[5] |
| Solubility | Data not available | Water: 0.498 mg/mL (Predicted)[8] | Data not available |
| Appearance | Data not available | Data not available | Off-white to yellow Solid (Predicted)[5] |
Experimental Protocols
Detailed experimental procedures for determining the physical properties of this compound are outlined below. These are generalized protocols applicable to organic compounds of this nature.
Determination of Boiling Point
The boiling point of a liquid is a key indicator of its volatility and purity.
Methodology: Thiele Tube Method
-
Sample Preparation: A small sample (approximately 0.5 mL) of this compound is placed in a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer.
-
Heating: The thermometer and test tube assembly is immersed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.
-
Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density
Density is a fundamental physical property that can be used to identify a substance and assess its purity.
Methodology: Pycnometer Method
-
Tare Weight: A clean, dry pycnometer (a flask of a known volume) is weighed accurately.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.
-
Gross Weight: The filled pycnometer is weighed.
-
Calculation: The mass of the sample is determined by subtracting the tare weight from the gross weight. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.
Determination of Solubility
Solubility provides insights into the polarity and intermolecular forces of a compound.
Methodology: Qualitative Solubility Test
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.
-
Sample Addition: A small, measured amount of this compound (e.g., 50 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
Mixing and Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
Solubility Assessment: The sample is classified as soluble if it completely dissolves, partially soluble if some of it dissolves, and insoluble if it remains undissolved. For liquid-liquid pairs, miscibility (one phase) or immiscibility (two phases) is observed.
Mandatory Visualization
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent purification of a trifluoromethyl-substituted phenylpropanone, based on synthetic routes described for its isomers.[7]
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 4. 1-(3-(trifluoromethyl)phenyl)propan-2-one | CAS No- 21906-39-8 | Simson Pharma Limited [simsonpharma.com]
- 5. 1-(4-(trifluoroMethyl)phenyl)propan-2-one CAS#: 713-45-1 [m.chemicalbook.com]
- 6. 713-45-1|1-(4-(Trifluoromethyl)phenyl)propan-2-one|BLD Pharm [bldpharm.com]
- 7. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
In-depth Technical Guide: 1-[2-(trifluoromethyl)phenyl]propan-2-one
CAS Number: 21235-67-6
For correspondence: For further information, please contact our technical support team.
Abstract
This technical guide provides a comprehensive overview of 1-[2-(trifluoromethyl)phenyl]propan-2-one, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications, particularly as a precursor in the synthesis of pharmacologically active molecules. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry.
Chemical and Physical Properties
This compound is a ketone derivative of propanone, substituted with a 2-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and steric hindrance, making it a unique building block in organic synthesis.
| Property | Value |
| CAS Number | 21235-67-6 |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| Appearance | Not specified in available data |
| Boiling Point | Not specified in available data |
| Melting Point | Not specified in available data |
| Density | Not specified in available data |
| Solubility | Not specified in available data |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general and effective method involves the use of a Grignard reagent. The following is a representative experimental protocol based on analogous reactions for the synthesis of 2'-trifluoromethyl group-substituted aromatic ketones.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of a 2'-trifluoromethyl-substituted aromatic ketone, which can be adapted for this compound.
Materials:
-
2-halogen-substituted benzotrifluoride (e.g., o-chlorobenzotrifluoride or o-bromobenzotrifluoride)
-
Magnesium metal turnings
-
Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
-
Acid anhydride (e.g., acetic anhydride for the synthesis of an acetophenone derivative)
-
Hydrolyzing agent (e.g., aqueous solution of a weak acid)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the 2-halogen-substituted benzotrifluoride in the anhydrous solvent is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred under a nitrogen atmosphere until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
Reaction with Acid Anhydride: The solution of the Grignard reagent is cooled in an ice bath. A solution of the acid anhydride in the anhydrous solvent is added dropwise to the Grignard reagent, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of a weak acid (e.g., ammonium chloride). The resulting mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2'-trifluoromethyl-substituted aromatic ketone can be purified by techniques such as distillation under reduced pressure or column chromatography on silica gel.
Applications in Synthesis
This compound serves as a valuable intermediate in multi-step organic synthesis. Its ketone functionality allows for a variety of chemical transformations, including reduction to alcohols, reductive amination to form amines, and various carbon-carbon bond-forming reactions. The trifluoromethylphenyl moiety is a common feature in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.
Logical Workflow for Multi-Step Synthesis
The following diagram illustrates a logical workflow for utilizing an intermediate like this compound in a multi-step synthesis.
Spectroscopic Data
Detailed, publicly available spectroscopic data for this compound is limited. Researchers are advised to obtain analytical data upon synthesis or purchase. The expected spectroscopic characteristics are as follows:
-
¹H NMR: Signals corresponding to the aromatic protons of the trifluoromethylphenyl group, a singlet for the methyl protons, and a singlet for the methylene protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the trifluoromethylphenyl ring (including a quartet for the carbon attached to the CF₃ group), the methyl carbon, and the methylene carbon.
-
¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.
-
IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.
Safety Information
Safety data for this compound is not extensively detailed. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of new chemical entities, particularly in the pharmaceutical industry. While detailed characterization and biological activity data are not widely available in the public domain, its synthesis can be achieved through established organometallic routes. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
Structure elucidation of 1-[2-(trifluoromethyl)phenyl]propan-2-one
An In-depth Technical Guide to the Structure Elucidation of 1-[2-(trifluoromethyl)phenyl]propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive methodology for the structural elucidation of this compound, a significant chemical intermediate in pharmaceutical synthesis. The document outlines the essential analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), required for its unambiguous characterization. This guide presents quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and uses graphical representations to illustrate analytical workflows and the logical connections between data and structural determination.
Introduction
This compound (CAS No. 21235-67-6) is a fluorinated aromatic ketone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility is notably recognized as an impurity or intermediate in the synthesis of drugs like Fenfluramine.[1][2] Accurate structural confirmation of this compound is paramount to ensure the purity, stability, and desired reactivity in subsequent synthetic steps, making its thorough characterization a fundamental requirement in quality control and drug development processes.
Physicochemical and Safety Data
The fundamental properties of the compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 21235-67-6 | [1][3] |
| Molecular Formula | C₁₀H₉F₃O | [3][4] |
| Molecular Weight | 202.17 g/mol | [3][4] |
| Appearance | Colorless to pale yellow oil | N/A |
| InChI Key | JPHQCDCEBDRIOL-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CC(=O)CC1=CC=CC=C1C(F)(F)F | N/A |
Note: Safety data sheets (SDS) should be consulted before handling. The compound may not be fully classified under GHS, but standard precautions for handling chemical reagents should be observed.[3][5]
Synthesis Overview
While various synthetic routes exist, a common conceptual pathway involves the coupling of a derivative of 2-(trifluoromethyl)benzene with an acetone synthon. For instance, a process analogous to the synthesis of the 3-isomer could involve the reaction of a diazonium salt of 2-(trifluoromethyl)aniline with isopropenyl acetate.[6][7]
Figure 1: Conceptual synthesis workflow for this compound.
Structure Elucidation Workflow
The definitive structural confirmation relies on a synergistic approach using multiple spectroscopic techniques. The overall experimental process is outlined below.
Figure 2: General experimental workflow for structure elucidation.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm).
¹H NMR Analysis: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.
Table 2: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.65 | d | 1H | Ar-H |
| ~ 7.50 | t | 1H | Ar-H |
| ~ 7.40 | t | 1H | Ar-H |
| ~ 7.30 | d | 1H | Ar-H |
| ~ 3.90 | s | 2H | -CH₂-CO |
| ~ 2.21 | s | 3H | -CO-CH₃ |
¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments and their functional types.
Table 3: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 205.4 | C=O (Ketone) |
| ~ 132.5 | Ar-C |
| ~ 132.0 | Ar-C |
| ~ 129.0 (q) | Ar-C (ipso to CF₃) |
| ~ 127.3 | Ar-C |
| ~ 126.8 (q) | Ar-C |
| ~ 124.0 (q) | -CF₃ |
| ~ 52.5 | -CH₂- |
| ~ 29.3 | -CH₃ |
¹⁹F NMR Analysis: Fluorine NMR is essential for confirming the presence of the trifluoromethyl group.
Table 4: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|
| ~ -62.4 | -CF₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol: The IR spectrum is recorded using a FT-IR spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) plates to form a thin film.
IR Analysis: IR spectroscopy identifies the key functional groups present in the molecule.
Table 5: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 1725 | Strong, Sharp | C=O stretch (ketone) |
| ~ 1315, 1165, 1125 | Strong | C-F stretches (-CF₃) |
| ~ 3070 | Medium | Aromatic C-H stretch |
| ~ 1605, 1485 | Medium-Weak | Aromatic C=C stretch |
| ~ 2925 | Weak | Aliphatic C-H stretch |
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra are obtained using an electron ionization (EI) source at an ionization energy of 70 eV. The sample is introduced via direct infusion or a GC inlet.
MS Analysis: MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure.
Table 6: Mass Spectrometry Fragmentation Data (EI-MS)
| Mass-to-Charge (m/z) | Proposed Fragment |
|---|---|
| 202 | [M]⁺ (Molecular Ion) |
| 159 | [M - COCH₃]⁺ |
| 145 | [C₈H₆F₃]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Integrated Structural Confirmation
Figure 3: Logical relationship between spectroscopic data and final structure confirmation.
-
Mass Spectrometry confirms the molecular formula C₁₀H₉F₃O with a molecular ion peak at m/z 202.[3][4] The fragmentation pattern, especially the loss of an acetyl group (m/z 43) to give a fragment at m/z 159, supports the propan-2-one structure.
-
IR Spectroscopy unequivocally identifies a ketone functional group (~1725 cm⁻¹) and the trifluoromethyl group (strong bands at ~1315-1125 cm⁻¹).
-
NMR Spectroscopy provides the final connectivity. ¹H NMR shows the four distinct aromatic protons, a methylene (-CH₂) singlet, and a methyl (-CH₃) singlet in a 4:2:3 ratio. ¹³C NMR confirms the 10 carbons, including the ketone carbonyl, the CF₃ group, and the six aromatic carbons. Finally, ¹⁹F NMR shows a single signal, confirming the presence of one -CF₃ group.
Conclusion
The combined application of NMR (¹H, ¹³C, ¹⁹F), FT-IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The data presented in this guide are consistent with the assigned structure and serve as a benchmark for quality control and analytical verification in research and industrial settings. The systematic workflow and logical data interpretation demonstrated are fundamental to the process of chemical structure elucidation.
References
- 1. 1-(2-(trifluoromethyl)phenyl)propan-2-one - CAS - 21235-67-6 | Axios Research [axios-research.com]
- 2. 1-(3-(trifluoromethyl)phenyl)propan-2-one | CAS No- 21906-39-8 | Simson Pharma Limited [simsonpharma.com]
- 3. Page loading... [wap.guidechem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Page loading... [guidechem.com]
- 6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-one from 2-(trifluoromethyl)benzene
An In-depth Technical Guide to the Synthesis of 1-[2-(Trifluoromethyl)phenyl]propan-2-one from 2-(Trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable intermediate in pharmaceutical and agrochemical research, starting from 2-(trifluoromethyl)benzene. This document details two primary, multi-step synthetic routes: the Grignard Reagent Pathway and the Phenylacetonitrile Pathway. Each route is presented with detailed experimental protocols, quantitative data, and visual representations of the workflows.
Route 1: The Grignard Reagent Pathway
This pathway is a robust and direct method that involves the formation of a Grignard reagent from a halogenated derivative of 2-(trifluoromethyl)benzene, followed by its reaction with an appropriate acetylating agent.
Step 1: Halogenation of 2-(Trifluoromethyl)benzene
The initial step involves the electrophilic aromatic substitution of 2-(trifluoromethyl)benzene to introduce a halogen atom (bromine or chlorine) ortho to the trifluoromethyl group, yielding 1-bromo-2-(trifluoromethyl)benzene or 1-chloro-2-(trifluoromethyl)benzene. This is a standard transformation in organic synthesis.
Step 2: Formation of 2-(Trifluoromethyl)phenylmagnesium Halide
The corresponding Grignard reagent is prepared by reacting the halogenated trifluoromethylbenzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[1] The use of lithium chloride (LiCl) has been shown to facilitate the formation of the Grignard reagent from the less reactive chloride derivative.[2][3]
Experimental Protocol: Synthesis of (2-(Trifluoromethyl)phenyl)magnesium bromide [1]
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting solution of (2-(trifluoromethyl)phenyl)magnesium bromide is then used directly in the next step.
Caution: The formation and handling of Grignard reagents, particularly those with electron-withdrawing groups like trifluoromethyl, should be conducted with care due to their potential for exothermic decomposition.[2]
Step 3: Acylation of the Grignard Reagent
The final step to obtain this compound involves the reaction of the Grignard reagent with an acetylating agent. Two effective methods are presented below.
This method involves the addition of the Grignard reagent to an excess of acetic anhydride. This inverse addition is crucial to prevent the newly formed ketone from reacting further with the Grignard reagent to form a tertiary alcohol.[4]
Experimental Protocol: Synthesis of this compound via Acetic Anhydride (Adapted from a similar procedure[4])
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place an excess of acetic anhydride in anhydrous THF and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the previously prepared solution of (2-(trifluoromethyl)phenyl)magnesium bromide from the dropping funnel to the cooled acetic anhydride solution, ensuring the internal temperature is maintained below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield this compound.
A similar synthesis of a 2'-trifluoromethyl-substituted aromatic ketone from a Grignard reagent and a carboxylic anhydride has been reported with a yield of 83%.[3]
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2-(trifluoromethyl)benzene | [1] |
| Reagents | Magnesium, Acetic Anhydride, THF | [1][4] |
| Key Condition | Inverse addition of Grignard to excess anhydride | [4] |
| Temperature | -78 °C | [4] |
| Reported Yield | 83% (for a similar ketone) | [3] |
An alternative approach is the reaction of the Grignard reagent with acetonitrile to form an intermediate imine, which is subsequently hydrolyzed to the ketone.[5][6][7]
Experimental Protocol: Synthesis of this compound via Acetonitrile (General Procedure)
-
To the solution of (2-(trifluoromethyl)phenyl)magnesium bromide prepared in Step 2, add a solution of acetonitrile in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully hydrolyze by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting ketone by vacuum distillation or column chromatography.
The reaction of phenylmagnesium bromide with acetonitrile has been reported to yield acetophenone in 42% yield.[8]
| Parameter | Value | Reference |
| Starting Material | (2-(Trifluoromethyl)phenyl)magnesium bromide | [1] |
| Reagents | Acetonitrile, THF, Aqueous Acid | [5][6][7] |
| Intermediate | Imine salt | [5][6] |
| Reported Yield | 42% (for acetophenone) | [8] |
Route 2: The Phenylacetonitrile Pathway
This alternative synthetic route proceeds through a 2-(trifluoromethyl)phenylacetonitrile intermediate.
Step 1: Synthesis of 2-(Trifluoromethyl)benzyl Bromide
The synthesis begins with the bromination of the benzylic position of a suitable precursor, such as 2-methyl-1-(trifluoromethyl)benzene, under free-radical conditions to yield 2-(trifluoromethyl)benzyl bromide.
Step 2: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile
The benzyl bromide is then converted to the corresponding nitrile through a nucleophilic substitution reaction with a cyanide salt.[9]
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile [9]
-
A mixture of 2-(trifluoromethyl)benzyl bromide (0.31 mole), potassium cyanide (0.55 mole), water (150 ml), and absolute ethanol (600 ml) is stirred and heated under reflux for 20 hours.
-
The reaction mixture is then diluted with water and extracted with ether.
-
The ether extract is dried over anhydrous potassium carbonate and the solvent is evaporated.
-
Distillation of the residue gives the desired 2-(trifluoromethyl)phenylacetonitrile.
| Parameter | Value | Reference |
| Starting Material | 2-(Trifluoromethyl)benzyl bromide | [9] |
| Reagents | Potassium Cyanide, Ethanol, Water | [9] |
| Reaction Time | 20 hours | [9] |
| Temperature | Reflux | [9] |
| Yield | 45 g from 75 g of bromide | [9] |
Step 3: Conversion of Nitrile to Ketone
The final step involves the reaction of the synthesized nitrile with a methyl Grignard reagent, followed by acidic hydrolysis to yield the target ketone.[5][6][7]
Experimental Protocol: Synthesis of this compound from Nitrile (General Procedure)
-
In a flame-dried flask under an inert atmosphere, a solution of 2-(trifluoromethyl)phenylacetonitrile in anhydrous diethyl ether is prepared.
-
The solution is cooled to 0 °C, and a solution of methylmagnesium bromide in diethyl ether is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) with cooling.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-(Trifluoromethyl)phenylacetonitrile | [9] |
| Reagents | Methylmagnesium bromide, Diethyl ether, Aqueous Acid | [5][6][7] |
| Intermediate | Imine salt | [5][6] |
| Key Transformation | Nucleophilic addition to nitrile followed by hydrolysis | [7] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic routes.
Caption: Grignard Reagent Pathway for Synthesis.
Caption: Phenylacetonitrile Pathway for Synthesis.
References
- 1. (2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF | 395-47-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on 1-[2-(Trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to 1-[2-(trifluoromethyl)phenyl]propan-2-one, a fluorinated aromatic ketone of interest in synthetic and medicinal chemistry.
Core Chemical Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 21235-67-6 | [1][2] |
| Molecular Formula | C₁₀H₉F₃O | [1] |
| Molecular Weight | 202.17 g/mol | |
| Synonyms | 2-(Trifluoromethyl)phenylacetone | N/A |
Discovery and History
Synthetic Routes
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, a plausible and commonly employed synthetic pathway can be inferred from established organometallic reactions. A logical approach involves the reaction of an appropriate organometallic reagent with a suitable starting material, followed by hydrolysis.
A proposed synthetic workflow is outlined below:
Caption: Proposed Grignard synthesis of this compound.
Experimental Protocol (Proposed)
The following protocol is a proposed method based on standard organic synthesis techniques for the conversion of a nitrile to a ketone using a Grignard reagent.
Materials:
-
2-(Trifluoromethyl)phenylacetonitrile
-
Methylmagnesium bromide (solution in a suitable ether solvent, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution, e.g., 3 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet is charged with a solution of 2-(trifluoromethyl)phenylacetonitrile in anhydrous diethyl ether or THF.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile over a period of 30-60 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the completion of the Grignard addition.
-
Hydrolysis: The reaction mixture is cooled in an ice bath, and the excess Grignard reagent is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Subsequently, 3 M hydrochloric acid is added carefully until the aqueous layer is acidic (pH 1-2). The mixture is then stirred vigorously at room temperature for 1-2 hours to facilitate the hydrolysis of the intermediate imine.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical and Spectroscopic Data
Currently, there is a lack of publicly available, peer-reviewed quantitative data for this compound, including detailed spectroscopic analyses (NMR, IR, MS), and physicochemical properties such as boiling point, melting point, and density under specified conditions. As a commercially available reference standard, it is expected that such data is held by the manufacturers.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature detailing any investigated biological activities or associated signaling pathways for this compound. Research on structurally related compounds, particularly those with the trifluoromethyl group, has explored a range of biological effects, including antimicrobial and enzyme inhibitory activities. However, no such studies have been reported for this specific isomer.
Logical Relationships and Applications
The primary documented application of this compound is as a reference standard in the quality control and analysis of Fenfluramine.[2] Its structural similarity to the key synthetic intermediate of Fenfluramine, 1-[3-(trifluoromethyl)phenyl]propan-2-one, makes it a valuable tool for chromatographic method development and validation to ensure the purity and identity of the final drug product.
The logical relationship of this compound to the synthesis of a potential Fenfluramine analog can be visualized as follows:
Caption: Potential synthetic utility of this compound.
Conclusion
This compound is a known chemical entity, primarily utilized as a reference standard. While detailed information on its discovery, history, and specific biological activities is scarce, its synthesis can be reasonably proposed based on established chemical principles. Further research into the synthesis, characterization, and potential biological evaluation of this compound could provide valuable insights for the fields of medicinal chemistry and drug development, particularly in the context of fluorinated pharmaceuticals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(2-(trifluoromethyl)phenyl)propan-2-one - CAS - 21235-67-6 | Axios Research [axios-research.com]
- 3. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 4. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
A Technical Guide to 1-[2-(trifluoromethyl)phenyl]propan-2-one: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This whitepaper provides a comprehensive technical overview of 1-[2-(trifluoromethyl)phenyl]propan-2-one, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The document details the compound's chemical identity, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores its role as a key synthetic intermediate, highlighting the importance of the trifluoromethyl moiety in modulating the biological activity and pharmacokinetic profiles of derivative compounds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Nomenclature and Chemical Properties
This compound is an organic compound characterized by a propan-2-one moiety attached to a phenyl ring substituted with a trifluoromethyl group at the ortho position.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's chemical reactivity and properties.[1] These properties make it a valuable building block in the synthesis of complex organic molecules.[1]
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[2] |
| CAS Number | 21235-67-6[2][3] |
| Molecular Formula | C₁₀H₉F₃O[2][3] |
| Molecular Weight | 202.17 g/mol [2][3] |
| Canonical SMILES | CC(=O)CC1=CC=CC=C1C(F)(F)F |
| InChI Key | JPHQCDCEBDRIOL-UHFFFAOYSA-N[4] |
Synthesis and Experimental Protocols
Experimental Protocol: Representative Synthesis via Diazonium Salt Coupling [5][6]
This protocol is adapted from a patented process for the synthesis of the meta-isomer and illustrates a viable pathway.[5][6]
Objective: To synthesize 1-(3-trifluoromethyl)phenyl-propan-2-one from m-trifluoromethylaniline.
Materials:
-
m-trifluoromethylaniline (0.602 moles)[5]
-
37% (w/w) aqueous hydrochloric acid (180 g)[5]
-
Sodium nitrite (0.612 moles)[5]
-
Isopropenyl acetate (0.751 moles)[5]
-
Cuprous chloride (0.015 moles)[5]
-
Methanol[5]
-
Water[5]
-
Heptane[5]
Procedure:
-
Diazotization: A flask is charged with 220 mL of water and 180 g of 37% aqueous hydrochloric acid. The solution is cooled to 10°C in an ice bath.[5]
-
97 g (0.602 moles) of m-trifluoromethylaniline is added. The mixture is further cooled to 5°C.[5]
-
A solution of 42.2 g (0.612 moles) of sodium nitrite in 150 mL of water is added slowly, maintaining the temperature at 5°C.[5]
-
The reaction mixture is stirred for 30 minutes to ensure the complete formation of the diazonium salt.[5]
-
Coupling Reaction: In a separate reaction vessel, a mixture of 800 mL of water, 280 mL of methanol, 1.50 g of cuprous chloride, and 75.2 g of isopropenyl acetate is warmed to 40°C.[5]
-
The previously prepared diazonium salt solution is added to this mixture over a period of 30 minutes.[5]
-
The reaction temperature may rise; it is kept under stirring for an additional 30 minutes and then cooled to 20°C.[5]
-
Extraction and Purification: 350 mL of heptane is added to the reaction mixture, and the organic and aqueous layers are separated. The raw product, obtained in an oily form, can be purified by distillation under vacuum or by forming a bisulfite complex followed by alkaline hydrolysis to regenerate the ketone.[5][6]
Applications in Research and Drug Development
The primary significance of this compound in the scientific community lies in its utility as a chemical intermediate.[1] The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design, known for its ability to enhance key pharmaceutical properties.[7]
Key Roles:
-
Medicinal Chemistry Building Block: This compound serves as a precursor for synthesizing more complex, biologically active molecules.[1] The trifluoromethyl ketone moiety is a versatile handle for various chemical transformations.[8]
-
Enhancement of Pharmacokinetics: Incorporating a -CF₃ group can significantly improve a drug candidate's lipophilicity and metabolic stability.[8] This often leads to better bioavailability and a more desirable pharmacokinetic profile.[7]
-
Modulation of Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of a molecule, potentially leading to enhanced binding affinity with biological targets like enzymes or receptors.[1][8]
The related compound, 1-(3-trifluoromethyl)phenyl-propan-2-one, is a known intermediate in the synthesis of Fenfluramine, an anorexic drug, which underscores the relevance of this class of compounds in pharmaceutical manufacturing.[4][5][9]
Physicochemical and Spectroscopic Data
Quantitative data is essential for compound characterization and quality control in research and development. The following table summarizes known data for trifluoromethyl-phenyl-propan-2-ones.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value / Description |
|---|---|
| Appearance | Typically an oily liquid or solid, depending on purity and isomer. |
| Storage | Recommended to be sealed in a dry environment at room temperature.[10] |
| Mass Spectrum (EI) of 3-isomer | Key fragments (m/z) can be analyzed to confirm structure. Data available in public databases like the NIST WebBook.[11] |
| ¹H NMR Spectrum | The proton NMR spectrum for a similar compound, 1-phenyl-2-propanone, provides a reference for expected chemical shifts and splitting patterns for the propanone backbone.[12] |
Safety and Handling
According to available Safety Data Sheets (SDS), detailed GHS classification and hazard statements for this compound are often not available.[2][10] However, as with any laboratory chemical, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be used.[2] Work should be conducted in a well-ventilated area or a fume hood. In case of contact, standard first-aid measures should be followed, and a physician should be consulted.[2] Suitable extinguishing media for fires include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
References
- 1. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | 104384-69-2 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 1-(3-(trifluoromethyl)phenyl)propan-2-one | CAS No- 21906-39-8 | Simson Pharma Limited [simsonpharma.com]
- 10. Page loading... [guidechem.com]
- 11. 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
Molecular weight of 1-[2-(trifluoromethyl)phenyl]propan-2-one
An In-depth Technical Guide to 1-[2-(Trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an illustrative synthesis protocol, and outlines its primary applications and safety considerations.
Chemical and Physical Properties
This compound is an organic compound characterized by a propan-2-one moiety attached to a phenyl ring substituted with a trifluoromethyl group at the ortho position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 21235-67-6 | [2][3] |
| Molecular Formula | C₁₀H₉F₃O | [2][3] |
| Molecular Weight | 202.17 g/mol | [2][3][4] |
| Synonyms | 1-(2-(Trifluoromethyl)phenyl)acetone | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4][5] |
| Boiling Point | No data available | [2] |
| Flash Point | No data available | [2] |
| Solubility | No data available | [2] |
Synthesis Protocol
While a specific protocol for the synthesis of this compound was not found, a general and industrially relevant method for a closely related isomer, 1-(3-trifluoromethyl)phenyl-propan-2-one, is well-documented. This process involves the reaction of a diazonium salt with isopropenyl acetate.[6][7] The following is a representative protocol adapted from this known synthesis, which can serve as a starting point for the synthesis of the 2-trifluoromethyl isomer.
Objective: To synthesize 1-(Aryl-trifluoromethyl)phenyl-propan-2-one via a diazonium salt coupling reaction.
Materials:
-
m-Trifluoromethylaniline
-
37% (w/w) Aqueous Hydrochloric Acid
-
Sodium Nitrite
-
Isopropenyl Acetate
-
Cuprous Chloride (Catalyst)
-
Cupric Chloride Dihydrate (Catalyst)
-
Sodium Acetate Trihydrate
-
Acetone
-
Methylene Chloride
-
Water
-
Ice Bath
-
Flask with stirrer and dripping funnel
Methodology:
-
Diazonium Salt Formation:
-
In a flask equipped with a stirrer and dripping funnel, combine 220 mL of water and 180 g of 37% (w/w) aqueous hydrochloric acid.
-
Cool the mixture to 10°C using an ice bath.
-
Slowly add 97 grams (0.602 moles) of m-trifluoromethylaniline.
-
Further cool the mixture to 5°C.
-
Slowly add a pre-prepared aqueous solution of 42.2 g (0.612 moles) of sodium nitrite in 150 mL of water, maintaining the temperature at 5°C.
-
Stir the reaction mixture for 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate reaction vessel, prepare a mixture of 90 mL of water, 1.35 g (0.014 moles) of cuprous chloride, 2.30 g (0.013 moles) of cupric chloride dihydrate, 50 mL of acetone, 40.8 g (0.300 moles) of sodium acetate trihydrate, and 23 g (0.230 moles) of isopropenyl acetate.[6]
-
Maintain the temperature of this mixture at 30°C.
-
Slowly pour the previously prepared diazonium salt solution into this mixture over a period of 30 minutes.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20°C.
-
Add 50 mL of methylene chloride to the mixture to extract the organic product.
-
Separate the organic and aqueous layers.
-
The crude product in the organic layer can be further purified, for example, through distillation under vacuum or by forming a bisulfite complex.[6][7]
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process described above.
Caption: A workflow diagram illustrating the synthesis of this compound.
Applications in Research and Drug Development
This compound serves several critical roles in the pharmaceutical and chemical industries:
-
Analytical Reference Standard: It is utilized as a fully characterized chemical compound and a reference standard for the Active Pharmaceutical Ingredient (API) Fenfluramine.[3] This is essential for analytical method development, validation, and quality control during the synthesis and formulation stages of drug development.[3]
-
Intermediate in Organic Synthesis: As a fluorinated ketone, it is a versatile intermediate. The trifluoromethyl group can enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable precursor for creating novel drug candidates.[1]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following precautions are recommended based on available safety data sheets for this and structurally similar compounds:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection (safety glasses or face shield), and clothing to prevent skin and eye contact.[8][9]
-
Ventilation: All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of vapors.[2][8]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][9]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen and seek medical attention.[2]
-
If swallowed: Rinse mouth with water and consult a physician.[10]
-
Always consult the most current Safety Data Sheet (SDS) for the compound before use.[2]
References
- 1. 1-(2,3,6-Trifluorophenyl)propan-2-one | 1305324-34-8 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(2-(trifluoromethyl)phenyl)propan-2-one - CAS - 21235-67-6 | Axios Research [axios-research.com]
- 4. 16185-96-9|1-(2-(Trifluoromethyl)phenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 1-[2-(trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-one, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Three primary synthetic routes from commercially available starting materials are presented, offering flexibility based on laboratory capabilities and reagent availability.
Synthetic Strategies Overview
Three plausible synthetic routes for the preparation of this compound have been identified and are detailed below. Each route offers distinct advantages and involves different key chemical transformations.
-
Route 1: Synthesis from 2-(Trifluoromethyl)phenylacetic Acid via the Acid Chloride.
-
Route 2: Synthesis from 2-(Trifluoromethyl)benzyl Bromide via a Grignard Reagent.
-
Route 3: Synthesis from 2-(Trifluoromethyl)phenylacetonitrile via Alkylation and Hydrolysis.
The following sections provide detailed experimental protocols for each route, accompanied by quantitative data where available from analogous transformations, and visualizations of the chemical pathways and experimental workflows.
Route 1: Synthesis from 2-(Trifluoromethyl)phenylacetic Acid
This route involves the conversion of 2-(trifluoromethyl)phenylacetic acid to its corresponding acid chloride, followed by reaction with a methylating agent to yield the desired ketone. This is a classic and reliable method for the preparation of ketones from carboxylic acids.
Diagram of Synthetic Pathway: Route 1
Caption: Synthesis of the target ketone from 2-(trifluoromethyl)phenylacetic acid.
Experimental Protocol: Route 1
Step 1: Preparation of 2-(Trifluoromethyl)phenylacetyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)phenylacetic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The crude 2-(trifluoromethyl)phenylacetyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Method A: Using Dimethylcadmium
-
In a separate flask under an inert atmosphere, prepare dimethylcadmium by adding anhydrous cadmium chloride (CdCl₂) (0.55 eq) to a solution of methylmagnesium bromide (CH₃MgBr) (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the dimethylcadmium reagent to 0 °C and add the crude 2-(trifluoromethyl)phenylacetyl chloride (1.0 eq) dissolved in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
-
Method B: Using Methylmagnesium Bromide with a Copper Catalyst
-
To a solution of the crude 2-(trifluoromethyl)phenylacetyl chloride (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a catalytic amount of copper(I) chloride (CuCl) or copper(I) iodide (CuI) (e.g., 5 mol%).
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr) (1.1 eq) in diethyl ether or THF, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup and purification as described in Method A.
-
Quantitative Data (Analogous Reactions)
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetyl chloride synthesis | Phenylacetic acid, SOCl₂ | Neat | Reflux | 2 | >90 | General Procedure |
| Phenylacetone synthesis | Phenylacetyl chloride, (CH₃)₂Cd | Ether | RT | 1 | 70-80 | General Procedure |
| Phenylacetone synthesis | Phenylacetyl chloride, CH₃MgBr, CuI | THF | -78 to RT | 2 | ~75 | General Procedure |
Route 2: Synthesis from 2-(Trifluoromethyl)benzyl Bromide
This route utilizes a Grignard reaction, a fundamental carbon-carbon bond-forming reaction. 2-(Trifluoromethyl)benzyl bromide is converted to the corresponding Grignard reagent, which is then reacted with an acetylating agent.
Diagram of Synthetic Pathway: Route 2
Caption: Grignard-based synthesis of the target ketone.
Experimental Protocol: Route 2
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.
-
Add a small amount of a solution of 2-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous THF to the magnesium.
-
Once the reaction has initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data (Analogous Reactions)
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grignard formation | Benzyl bromide, Mg | THF | Reflux | 2 | 80-90 | General Procedure |
| Ketone synthesis | Benzylmagnesium bromide, Acetyl chloride | THF | 0 to RT | 3 | 50-70 | General Procedure |
Route 3: Synthesis from 2-(Trifluoromethyl)phenylacetonitrile
This route involves the alkylation of the acidic α-proton of 2-(trifluoromethyl)phenylacetonitrile with a methylating agent, followed by hydrolysis of the resulting nitrile to the ketone.
Diagram of Synthetic Pathway: Route 3
Caption: Synthesis of the target ketone from the corresponding phenylacetonitrile.
Experimental Protocol: Route 3
Step 1: Methylation of 2-(Trifluoromethyl)phenylacetonitrile
-
To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF in a three-necked flask under an inert atmosphere, add a solution of 2-(trifluoromethyl)phenylacetonitrile (1.0 eq) in the same solvent dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude α-methyl-2-(trifluoromethyl)phenylacetonitrile can be purified by distillation or used directly in the next step.
Step 2: Hydrolysis to this compound
-
To the crude methylated nitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., 60-80% H₂SO₄).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the product with a suitable organic solvent like toluene or DCM.
-
Wash the organic layer with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography.
Quantitative Data (Analogous Reactions)
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl cyanide methylation | Benzyl cyanide, NaH, CH₃I | THF | 0 to RT | 3 | 85-95 | General Procedure |
| Nitrile hydrolysis | α-Methylbenzyl cyanide, H₂SO₄/H₂O | - | Reflux | 6 | 70-85 | General Procedure |
Overall Experimental Workflow
The following diagram illustrates the general workflow applicable to all the described synthetic routes, from reaction setup to final product purification and analysis.
Caption: General laboratory workflow for the synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Many of the reagents used are corrosive, flammable, and/or toxic. Handle with appropriate care and consult the Safety Data Sheets (SDS) before use.
-
Reactions involving reactive intermediates like Grignard reagents and sodium hydride must be carried out under strictly anhydrous and inert conditions to prevent violent reactions.
-
Quenching of reactive reagents should be done slowly and at low temperatures.
These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available analytical techniques.
Application Notes and Protocols for the Purification of 1-[2-(trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-[2-(trifluoromethyl)phenyl]propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described:
-
Vacuum Distillation: A primary purification technique for isolating the compound from non-volatile impurities.
-
Bisulfite Complex Formation: A classical and effective method for separating ketones from other organic compounds.
-
Column Chromatography: A high-resolution technique for achieving high purity.
Introduction
This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. This document outlines validated methods for the purification of this ketone, complete with detailed experimental protocols and data presentation.
Purification Techniques: A Comparative Overview
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the effectiveness of each technique.
| Purification Technique | Principle | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | >95% | Suitable for large scale, removes non-volatile impurities effectively. | May not separate impurities with similar boiling points. |
| Bisulfite Complex Formation | Reversible reaction of the ketone with sodium bisulfite to form a water-soluble adduct. | >98% | Highly selective for ketones, removes a wide range of impurities. | Requires subsequent hydrolysis to recover the ketone, can be time-consuming. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | >99% | High-resolution separation, adaptable to various impurity profiles. | Can be resource-intensive (solvents, silica gel), may be less suitable for very large scales. |
Experimental Protocols
Vacuum Distillation
This protocol is adapted from established procedures for similar phenyl propanone derivatives.[1]
Objective: To purify this compound from non-volatile impurities and solvents with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with stirrer
-
Thermometer
-
Cold trap (recommended)
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 10 mm Hg is recommended.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point. For the closely related 1-(3-trifluoromethyl)phenyl-propan-2-one, the boiling point is reported to be 98-102 °C at 10 mm Hg.[1] The boiling point of the 2-isomer is expected to be in a similar range.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Workflow for Vacuum Distillation:
Caption: Workflow for the purification of this compound via vacuum distillation.
Bisulfite Complex Formation and Regeneration
This protocol is a general method for the purification of ketones and is expected to be effective for the target compound.[2][3][4][5][6]
Objective: To selectively separate this compound from a mixture by forming a water-soluble bisulfite adduct.
Materials:
-
Crude this compound
-
Saturated sodium bisulfite solution
-
Diethyl ether (or other suitable organic solvent)
-
Sodium hydroxide solution (10%)
-
Separatory funnel
-
Beakers and flasks
Procedure:
Part A: Formation of the Bisulfite Adduct
-
Dissolution: Dissolve the crude ketone in a suitable organic solvent like diethyl ether in a separatory funnel.
-
Extraction: Add an equal volume of saturated sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes. The bisulfite adduct of the ketone will partition into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the adduct into a clean flask. The organic layer containing impurities can be discarded.
-
Washing: Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining organic impurities.
Part B: Regeneration of the Ketone
-
Hydrolysis: To the aqueous solution of the bisulfite adduct, slowly add 10% sodium hydroxide solution with stirring until the solution is basic (pH > 10). This will hydrolyze the adduct and regenerate the ketone.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated ketone with two portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Logical Relationship for Bisulfite Purification:
Caption: Logical flow of purification via bisulfite complex formation and subsequent ketone regeneration.
Column Chromatography
This protocol is based on general principles of chromatography for ketones and related aromatic compounds.
Objective: To achieve high purity of this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a non-polar solvent like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5-10%).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Experimental Workflow for Column Chromatography:
Caption: Step-by-step workflow for the purification of this compound using column chromatography.
Purity Analysis
The purity of this compound after each purification step should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for related compounds.[2]
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel based on the specific requirements of their research. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 2. [PDF] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. | Semantic Scholar [semanticscholar.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-[2-(Trifluoromethyl)phenyl]propan-2-one in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[2-(Trifluoromethyl)phenyl]propan-2-one is a key building block in medicinal chemistry, valued for the presence of the trifluoromethyl group which can enhance the pharmacological properties of a molecule. The introduction of a trifluoromethyl group can significantly improve a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This document provides detailed application notes on the synthesis of this compound and its subsequent use in the preparation of advanced pharmaceutical intermediates. A notable application of related structures is in the development of potent enzyme inhibitors, for instance, targeting Protein Disulfide Isomerase (PDI), which is implicated in conditions like thrombosis.[2]
Introduction
The trifluoromethyl group is a crucial substituent in modern drug design, with numerous FDA-approved drugs incorporating this moiety to enhance their therapeutic profiles.[3][4] Phenylpropanone scaffolds, substituted with a trifluoromethyl group, are versatile intermediates for the synthesis of a wide range of biologically active compounds. While the 3- and 4-substituted isomers have been extensively studied, particularly in the context of drugs like fenfluramine, the 2-substituted isomer offers unique steric and electronic properties for the design of novel therapeutics.[5][6][7][8]
This document outlines a plausible synthetic route to this compound and its potential application in the synthesis of a Protein Disulfide Isomerase (PDI) inhibitor, a promising target for anti-thrombotic therapies.[2]
Data Presentation
Table 1: Hypothetical Quantitative Data for the Synthesis of this compound
| Step | Reaction | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Nucleophilic Substitution | o-Trifluoromethylbenzyl bromide, Potassium cyanide | - | Ethanol/Water | 80 | >95 |
| 2 | Grignard Reaction | 2-(Trifluoromethyl)phenylacetonitrile, Methylmagnesium bromide | - | Diethyl ether | 75 | >95 |
Note: The data in this table is hypothetical and based on typical yields for these types of reactions. Actual yields may vary.
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C10H9F3O |
| Molecular Weight | 202.18 g/mol |
| Boiling Point | ~95-100 °C at reduced pressure |
| ¹H NMR (CDCl₃) | δ ~2.2 (s, 3H, -CH₃), ~3.8 (s, 2H, -CH₂-), 7.3-7.7 (m, 4H, Ar-H) ppm |
| ¹³C NMR (CDCl₃) | δ ~29 (-CH₃), ~48 (-CH₂-), 124 (q, J ≈ 274 Hz, -CF₃), 126-133 (Ar-C), 205 (C=O) ppm |
| ¹⁹F NMR (CDCl₃) | δ ~ -60 ppm |
| IR (thin film) | ~1720 cm⁻¹ (C=O stretch) |
Note: The spectral data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from o-trifluoromethylbenzyl bromide.
Step 1: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile
-
To a solution of o-trifluoromethylbenzyl bromide (0.31 mol) in 600 mL of absolute ethanol, add a solution of potassium cyanide (0.55 mol) in 150 mL of water.[9]
-
Stir the reaction mixture and heat under reflux for 20 hours.[9]
-
After cooling to room temperature, dilute the mixture with 4 L of water.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-(trifluoromethyl)phenylacetonitrile.
Step 2: Synthesis of this compound
-
Prepare a Grignard reagent by adding methyl bromide to magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
To the freshly prepared methylmagnesium bromide solution, add a solution of 2-(trifluoromethyl)phenylacetonitrile (1 equivalent) in anhydrous diethyl ether dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of a 2-Trifluoromethyl Acrylamide PDI Inhibitor Intermediate
This protocol outlines the synthesis of an intermediate that could be used to generate a potent PDI inhibitor, based on the structure of compound 14d from a relevant study.[2]
-
To a solution of this compound (1 equivalent) in a suitable solvent such as methanol, add a primary amine (e.g., 4-aminophenol, 1.1 equivalents).
-
Perform a reductive amination by adding a reducing agent like sodium cyanoborohydride in portions at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting secondary amine can then be acylated with 2-(trifluoromethyl)acrylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA) to yield the final PDI inhibitor.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a PDI inhibitor.
Caption: Inhibition of the PDI pathway by a 2-trifluoromethyl acrylamide inhibitor.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Trifluoromethyl)phenylacetone 97 21906-39-8 [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 1-(3-(trifluoromethyl)phenyl)propan-2-one | CAS No- 21906-39-8 | Simson Pharma Limited [simsonpharma.com]
- 9. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-[2-(Trifluoromethyl)phenyl]propan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[2-(Trifluoromethyl)phenyl]propan-2-one is a versatile fluorinated building block in organic synthesis. The presence of the trifluoromethyl group, a key pharmacophore, on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and the potential biological activity of its derivatives. This electron-withdrawing group increases the electrophilicity of the carbonyl carbon, making the compound a valuable precursor for a variety of chemical transformations. Its derivatives are of significant interest in medicinal chemistry and drug development, as the trifluoromethyl group can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.
These application notes provide an overview of the synthetic utility of this compound, focusing on its application in reductive amination, aldol condensation, and the synthesis of heterocyclic compounds such as quinolines. Detailed experimental protocols for these key transformations are provided to facilitate its use in the laboratory.
Key Applications
Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. This compound can be reacted with a variety of primary and secondary amines to form an intermediate imine, which is subsequently reduced to the corresponding amine. This reaction is highly valuable for the synthesis of novel drug candidates and other biologically active molecules. The use of mild reducing agents such as sodium triacetoxyborohydride allows for a one-pot procedure with high yields and broad substrate scope.
Aldol Condensation for Carbon-Carbon Bond Formation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, can be effectively carried out using this compound and an aromatic aldehyde that lacks α-hydrogens.[1] This reaction leads to the formation of α,β-unsaturated ketones, which are important intermediates in the synthesis of various pharmaceuticals and natural products. The reaction is typically catalyzed by a base, such as sodium hydroxide.
Friedlander Annulation for the Synthesis of Trifluoromethyl-Substituted Quinolines
The Friedlander synthesis is a classic and efficient method for the preparation of quinolines.[2][3][4] this compound can serve as the carbonyl component containing an α-methylene group, which reacts with a 2-aminobenzaldehyde or a 2-aminoketone to yield highly substituted, trifluoromethyl-containing quinolines.[2] These quinoline derivatives are of great interest due to their wide range of pharmacological activities.[4] The reaction can be catalyzed by either acids or bases.[2]
Quantitative Data
While specific yield data for reactions involving this compound is not extensively reported in the literature, the following table provides representative yields for analogous reactions with closely related substrates. These values can serve as a benchmark for optimizing reactions with the target building block.
| Reaction Type | Reactants | Product | Catalyst/Reagent | Yield (%) |
| Reductive Amination | Phenyl-2-propanone, Aniline | N-Phenylisopropylamine | B(C6F5)3, Me2PhSiH | High Yield |
| Claisen-Schmidt Condensation | Acetophenone, Benzaldehyde | Dibenzylideneacetone | NaOH | >75%[5] |
| Friedlander Annulation | 2-Aminobenzophenone, Acetylacetone | Substituted Quinoline | PEG-SO3H | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]propan-2-one (Adapted for the 2-isomer)
This protocol is adapted from a patented procedure for the synthesis of the regioisomeric 1-(3-trifluoromethyl)phenyl-propan-2-one, an intermediate in the synthesis of Fenfluramine.[6][7] This can serve as a guide for the synthesis of the target 2-substituted isomer.
Materials:
-
2-(Trifluoromethyl)aniline
-
Hydrochloric acid (37% w/w)
-
Sodium nitrite
-
Cuprous chloride
-
Cupric chloride dihydrate
-
Sodium acetate trihydrate
-
Isopropenyl acetate
-
Acetone
-
Methylene chloride
-
Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, add 220 mL of water and 180 g of 37% (w/w) aqueous hydrochloric acid.
-
Cool the mixture to 10°C using an ice bath and add 97 g (0.602 moles) of 2-(trifluoromethyl)aniline.
-
Slowly add an aqueous solution of 42.2 g (0.612 moles) of sodium nitrite in 50 mL of water, maintaining the temperature at 5°C.
-
Stir the reaction mixture for 30 minutes to form the diazonium salt.
-
In a separate reaction vessel, prepare a mixture of 90 mL of water, 1.35 g (0.014 moles) of cuprous chloride, 2.30 g (0.013 moles) of cupric chloride dihydrate, 50 mL of acetone, 40.8 g (0.300 moles) of sodium acetate trihydrate, and 23 g (0.230 moles) of isopropenyl acetate.
-
Pour the diazonium salt solution into the second reaction vessel over 30 minutes, while maintaining the reaction temperature at 30°C.[6]
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 20°C and add 50 mL of methylene chloride.
-
Separate the organic and aqueous layers. The organic layer contains the crude product.
-
The crude product can be purified by vacuum distillation or by forming the bisulfite complex followed by alkaline hydrolysis.[6]
Protocol 2: General Procedure for Reductive Amination
This is a general protocol for the reductive amination of a ketone with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of the desired amine in 1,2-dichloroethane.
-
Add 1.2 equivalents of sodium triacetoxyborohydride to the solution.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired amine.
Protocol 3: General Procedure for Claisen-Schmidt Condensation
This is a general protocol for the base-catalyzed Claisen-Schmidt condensation of a ketone with an aromatic aldehyde.[1]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve 1 equivalent of this compound and 1 equivalent of the aromatic aldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring.
-
Continue stirring at room temperature for 2-4 hours. A precipitate should form.
-
Filter the solid product and wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Protocol 4: General Procedure for Friedlander Annulation
This is a general protocol for the synthesis of quinolines via the Friedlander annulation.[2][3][4]
Materials:
-
This compound
-
2-Aminobenzaldehyde or 2-aminoketone
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Solvent (e.g., toluene, ethanol, or solvent-free)
Procedure:
-
In a reaction vessel, combine 1 equivalent of this compound, 1 equivalent of the 2-aminoaryl carbonyl compound, and a catalytic amount of the chosen acid or base.
-
If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture under reflux or at an elevated temperature (e.g., 80-120°C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter and wash it with a suitable solvent.
-
If no solid forms, perform an appropriate work-up, which may include neutralization, extraction with an organic solvent, and purification by column chromatography to isolate the quinoline product.
Visualizations
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sapub.org [sapub.org]
- 6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 1-[2-(trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-[2-(trifluoromethyl)phenyl]propan-2-one, a key intermediate and potential impurity in the synthesis of pharmacologically active molecules. The following sections detail experimental protocols for the identification, quantification, and structural elucidation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Representative data and workflows are presented to guide researchers in establishing robust analytical procedures.
Introduction
This compound is a ketone derivative of significant interest in pharmaceutical development, particularly as a potential impurity in the synthesis of drugs such as Fenfluramine.[1][2] Its structural characterization and quantification are crucial for quality control and regulatory compliance. This document outlines detailed protocols for the analysis of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS allows for sensitive detection and structural confirmation through its characteristic fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and compare the acquired mass spectrum with a reference spectrum or interpret the fragmentation pattern.
Data Presentation:
Table 1: Representative GC-MS Data for this compound
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Molecular Ion [M]⁺ (m/z) | 202 |
| Key Fragment Ions (m/z) | 159, 131, 109, 43 |
GC-MS Experimental Workflow:
GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector at 254 nm.
-
-
Data Analysis: Identify the peak corresponding to the analyte by its retention time. Quantification can be performed using an external standard calibration curve.
Data Presentation:
Table 2: Representative HPLC Data for this compound
| Parameter | Value |
| Retention Time (min) | ~ 5.2 |
| Wavelength of Max. Absorbance (nm) | 254 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
HPLC Experimental Workflow:
References
Application Note: GC-MS Analysis of 1-[2-(trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the analysis of 1-[2-(trifluoromethyl)phenyl]propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a representative synthesis and provides a detailed procedure for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS). This document includes instrument parameters, sample preparation, and expected results, including retention time and a characteristic mass fragmentation pattern. The provided data and protocols are intended to serve as a valuable resource for researchers in synthetic chemistry, quality control, and drug development.
Introduction
This compound is an organic compound of significant interest in medicinal chemistry due to its role as a precursor in the synthesis of a variety of biologically active molecules. The presence and purity of this intermediate are critical for the successful synthesis of target pharmaceutical agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for the identification and quantification of this compound. This application note presents a detailed protocol for the GC-MS analysis of this compound, along with a representative synthesis method.
Representative Synthesis Protocol
Materials:
-
2-(Trifluoromethyl)aniline
-
Hydrochloric Acid (37% w/w)
-
Sodium Nitrite
-
Isopropenyl Acetate
-
Cuprous Chloride (catalyst)
-
Sodium Bicarbonate
-
Methanol
-
Heptane
-
Water
Procedure:
-
In a flask equipped with a stirrer, 220 mL of water and 180 g of 37% (w/w) aqueous hydrochloric acid are combined.
-
The solution is cooled to 10°C, and 97 g (0.602 moles) of 2-(trifluoromethyl)aniline is added.
-
The mixture is further cooled to 5°C, and a solution of 42.2 g (0.612 moles) of sodium nitrite in 50 mL of water is slowly added to form the diazonium salt. The mixture is stirred for 30 minutes.
-
In a separate reaction vessel, a mixture of 450 mL of water, 151.2 g (1.800 moles) of sodium bicarbonate, 280 mL of methanol, 1.50 g (0.015 moles) of cuprous chloride, and 75.2 g (0.751 moles) of isopropenyl acetate is warmed to 40°C.
-
The previously prepared diazonium salt solution is added to this mixture over 30 minutes. The reaction temperature is maintained and then stirred for an additional 30 minutes.
-
The reaction mixture is cooled to 20°C, and 350 mL of heptane is added for extraction. The organic and aqueous layers are separated.
-
The organic layer containing the crude product is then purified, typically by vacuum distillation, to yield this compound.
GC-MS Analysis Protocol
This section provides a detailed method for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
From the stock solution, prepare a working standard of 10 µg/mL by dilution with the same solvent.
2. Instrumentation:
A standard gas chromatograph coupled with a mass spectrometer is used. The following parameters are recommended:
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-350 amu |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Solvent Delay | 3 min |
Expected Results
Under the specified GC conditions, this compound is expected to have a retention time of approximately 8.5 - 9.5 minutes . The mass spectrum will show a molecular ion peak and several characteristic fragment ions.
Table 2: Expected Mass Fragmentation Data
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 202 | [M]+• (Molecular Ion) | 25 |
| 159 | [M - CH3CO]+ | 100 (Base Peak) |
| 145 | [CF3C6H4CH2]+ | 80 |
| 109 | [C6H4CF]+ | 45 |
| 91 | [C7H7]+ (Tropylium ion) | 30 |
| 43 | [CH3CO]+ | 60 |
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is initiated by the loss of an electron to form the molecular ion [M]+•. The primary fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Caption: Workflow from synthesis to GC-MS analysis.
Conclusion
This application note provides a detailed and practical guide for the synthesis and subsequent GC-MS analysis of this compound. The presented protocols and data will be beneficial for researchers and scientists involved in the fields of synthetic chemistry, pharmaceutical development, and quality control, enabling them to confidently identify and characterize this important chemical intermediate.
Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Potency and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into drug candidates, particularly as a trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry. This powerful functional group can profoundly influence a molecule's physicochemical properties, leading to significant improvements in drug potency, metabolic stability, and overall pharmacokinetic profile. These modifications can ultimately enhance a drug's efficacy and safety.[1][2][3] This document provides a detailed overview of the role of the trifluoromethyl group, supported by experimental protocols and case studies on notable drugs.
The trifluoromethyl group is a bioisostere for other chemical groups, such as a methyl or chloro group, meaning it can replace them without significantly altering the molecule's shape.[4] However, its unique electronic properties set it apart. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electron distribution in the molecule, which can enhance binding affinity to the target protein.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic breakdown by enzymes in the body.[5][6] This increased metabolic stability often leads to a longer drug half-life and improved bioavailability.[6][7]
Key Physicochemical Effects of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can modulate several key properties of a drug molecule:
-
Lipophilicity: The CF3 group generally increases a molecule's lipophilicity (fat solubility), which can improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[5][6]
-
Metabolic Stability: By replacing a metabolically vulnerable site, like a methyl group which can be easily oxidized by cytochrome P450 enzymes, the robust C-F bonds in a CF3 group can block metabolic pathways.[6] This leads to a longer half-life and sustained therapeutic effect.[6]
-
Binding Affinity: The strong electron-withdrawing properties of the CF3 group can alter the acidity or basicity of nearby functional groups and create favorable electronic interactions with the target protein, leading to enhanced binding affinity and, consequently, higher potency.[2][3]
-
Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of the drug molecule, potentially locking it into a shape that is more favorable for binding to its target.
Case Studies: Impact of the Trifluoromethyl Group on Drug Potency and Stability
The following sections provide examples of how the trifluoromethyl group has been instrumental in the development of successful drugs. While direct quantitative comparisons with non-trifluoromethylated analogues are not always available in published literature, the qualitative and available quantitative data strongly support the beneficial role of this functional group.
Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8] A key feature of its structure is the trifluoromethyl group on the pyrazole ring.
Potency: The trifluoromethyl group is crucial for the high potency and selectivity of celecoxib for COX-2. While a direct comparison with a non-trifluoromethylated analogue in the same study is scarce, a close structural analogue where the CF3 group is replaced by a methyl group (methylcelecoxib) has been shown to lack COX-2 inhibitory activity.[3][5] This highlights the critical role of the electronic properties of the CF3 group in binding to the active site of the COX-2 enzyme.
| Compound | Target | IC50 (nM) |
| Celecoxib | COX-2 | 40[9][10] |
| Methyl-celecoxib | COX-2 | Lacks inhibitory activity [3][5] |
Stability: The primary metabolic pathway for celecoxib is the hydroxylation of the methyl group on the p-tolyl ring, which is then further oxidized to a carboxylic acid.[6] The trifluoromethyl group itself is highly resistant to metabolic degradation, contributing to the overall stability of the molecule.[6]
Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression. It features a trifluoromethyl group on a phenoxy ring.
| Compound | Target | IC50 (nM) |
| Fluoxetine | Serotonin Transporter | 17[9] |
| Norfluoxetine (metabolite) | Serotonin Transporter | 17[9] |
Stability: The trifluoromethyl group enhances the metabolic stability of fluoxetine.[13] Fluoxetine has a long elimination half-life of 1 to 4 days, and its active metabolite, norfluoxetine, has an even longer half-life of 7 to 15 days.[14][15] This extended duration of action is partly attributed to the metabolic resistance conferred by the trifluoromethyl group.
Sitagliptin (Januvia)
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[16] Its structure includes a trifluoromethyl group on the triazolopiperazine ring.
Potency and Stability: The trifluoromethyl group in sitagliptin contributes to its potency and long duration of action as a DPP-4 inhibitor.[17] It enhances the molecule's metabolic stability and binding affinity to the target enzyme.[17][18] Sitagliptin is a competitive and tight-binding inhibitor of DPP-4.[19] While specific data comparing it to a non-trifluoromethylated analogue is not available, the clinical success of sitagliptin highlights the effectiveness of this design strategy.
Bicalutamide (Casodex)
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[20] It acts as an antagonist of the androgen receptor (AR). The molecule contains a trifluoromethyl group on one of its phenyl rings.
Potency and Stability: The antiandrogenic activity of bicalutamide resides almost exclusively in its (R)-enantiomer, which has a high affinity for the androgen receptor.[17][21] The trifluoromethyl group is a key contributor to this binding affinity. The (R)-enantiomer has a long plasma elimination half-life of about one week, indicating significant metabolic stability.[17][19] While direct comparisons to a non-trifluoromethylated analogue are not available, the potency and pharmacokinetic profile of bicalutamide underscore the importance of its structural features, including the CF3 group.
Experimental Protocols
Protocol 1: Determination of Drug Potency (IC50) using an In Vitro Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific target, such as an enzyme or a receptor.
1. Materials:
- Test compound and reference inhibitor
- Target enzyme/receptor and its substrate
- Assay buffer
- 96-well microplates
- Microplate reader
2. Method:
- Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solutions to create a range of concentrations.
- In a 96-well plate, add the assay buffer, the target enzyme/receptor, and the substrate.
- Add the different concentrations of the test compound or reference inhibitor to the wells. Include control wells with no inhibitor.
- Incubate the plate for a specific time at a controlled temperature.
- Measure the enzyme/receptor activity using a microplate reader (e.g., by measuring absorbance, fluorescence, or luminescence).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the target's activity.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol describes a common method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM).
1. Materials:
- Test compound and positive control (a compound with known metabolic instability)
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (cofactor for many metabolic enzymes)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- LC-MS/MS system for analysis
2. Method:
- Prepare a solution of the test compound and the positive control in the phosphate buffer.
- In a series of microcentrifuge tubes, pre-incubate the HLM with the test compound or positive control at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sitagliptin, an dipeptidyl peptidase-4 inhibitor, does not alter the pharmacokinetics of the sulphonylurea, glyburide, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Norfluoxetine Enantiomers as Inhibitors of Serotonin Uptake in Rat Brain | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bicalutamide - Wikipedia [en.wikipedia.org]
- 21. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture in Reaction: Grignard reagents are highly sensitive to protic solvents like water.[1][2] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing reaction initiation. | Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the turnings in situ.[1] |
| Poor Quality Starting Materials: Impurities in the starting materials, such as 2-(trifluoromethyl)phenylacetonitrile or the Grignard reagent, can inhibit the reaction. | Purify starting materials before use. For example, distill liquid reagents and recrystallize solid reagents. |
| Incorrect Reaction Temperature: Grignard reactions are often exothermic. If the temperature is too high, side reactions may be favored. If too low, the reaction may not initiate or proceed at a reasonable rate. | Maintain the recommended reaction temperature using an ice bath or other cooling system. For the reaction of a Grignard reagent with a nitrile, the temperature should be carefully controlled during the addition phase. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Troubleshooting Steps |
| Formation of Biphenyl Side Product: In Grignard-based syntheses, the coupling of the Grignard reagent with unreacted aryl halide can form a biphenyl impurity.[3][4] | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. Avoid elevated reaction temperatures which can favor this side reaction.[4] |
| Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the product mixture. | Increase the reaction time or slightly increase the reaction temperature after the initial addition is complete. Ensure the stoichiometry of the reagents is correct. |
| Formation of an Alcohol Impurity: Over-addition of the Grignard reagent to an ester intermediate, or reduction of the ketone product can lead to the corresponding alcohol. | Use a nitrile starting material instead of an ester to avoid the formation of a tertiary alcohol. If using a ketone, ensure the reaction is quenched appropriately to prevent reduction. |
| Side reactions from Diazonium Salt Precursor: If using a Sandmeyer-type reaction with a diazonium salt, side reactions such as phenol formation (reaction with water) or azo coupling can occur. | Maintain a low temperature during diazotization. Ensure the rapid and efficient reaction of the diazonium salt with the subsequent reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the synthesis of this compound via a Grignard reaction?
A1: The most common side reactions include the formation of a biphenyl dimer from the coupling of the Grignard reagent and the aryl halide, and the reaction of the Grignard reagent with any trace amounts of water or other protic solvents.[1][3][4] If an ester is used as a precursor, a common side product is the tertiary alcohol formed from the addition of two equivalents of the Grignard reagent to the ester.
Q2: How can I minimize the formation of the biphenyl impurity?
A2: The formation of the biphenyl side product is favored by higher concentrations of the aryl halide and elevated temperatures.[4] To minimize this, ensure a slow addition of the aryl halide to the magnesium suspension and maintain a controlled, lower reaction temperature.
Q3: My reaction is difficult to initiate. What can I do?
A3: Difficulty in initiating a Grignard reaction is often due to an oxide layer on the magnesium surface or the presence of moisture.[1] Activating the magnesium with a small amount of iodine or 1,2-dibromoethane can help.[1] Additionally, ensuring all glassware and solvents are scrupulously dry is critical.[2]
Q4: I am observing an unexpected alcohol in my product mixture. Where could this be coming from?
A4: An alcohol impurity can arise from a few sources. If you are using an ester as a starting material with a Grignard reagent, a second addition of the Grignard reagent to the initially formed ketone will produce a tertiary alcohol. Alternatively, if your workup procedure involves a reducing agent, your ketone product may be partially reduced to the corresponding secondary alcohol.
Q5: Are there alternative synthesis routes that avoid Grignard reagents and their associated side reactions?
A5: Yes, one common alternative is the Friedel-Crafts acylation of 2-(trifluoromethyl)benzene.[5] Another approach involves the reaction of a diazonium salt derived from 2-(trifluoromethyl)aniline with a reagent like isopropenyl acetate, which has been described for the synthesis of the 3-trifluoromethyl isomer.[6][7]
Data Presentation
Table 1: Common Impurities and Byproducts
| Impurity/Byproduct | Potential Synthesis Route | Typical Yield Range (%) | Mitigation Strategy |
| Biphenyl Derivative | Grignard Reaction | 5-15% | Slow addition of aryl halide, temperature control.[4] |
| Tertiary Alcohol | Grignard Reaction with Ester | 10-30% | Use of a nitrile precursor instead of an ester. |
| Unreacted Starting Material | All routes | Variable | Increase reaction time, optimize stoichiometry. |
| Phenolic Byproducts | Diazonium Salt Route | 5-10% | Low temperature, controlled addition. |
Experimental Protocols
Key Experiment: Synthesis via Grignard Reaction with 2-(Trifluoromethyl)phenylacetonitrile
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of methyl bromide in anhydrous diethyl ether. Add a small amount of the methyl bromide solution to the magnesium and wait for the reaction to initiate (disappearance of the iodine color and gentle reflux). Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 2-(trifluoromethyl)phenylacetonitrile in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. This should be followed by the addition of aqueous hydrochloric acid until the magnesium salts dissolve.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Main synthetic pathway via Grignard reaction.
Caption: Common side reactions in Grignard synthesis.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | 104384-69-2 | Benchchem [benchchem.com]
- 6. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 7. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-[2-(trifluoromethyl)phenyl]propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-[2-(trifluoromethyl)phenyl]propan-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, categorized by the purification technique.
Column Chromatography
Issue 1: Poor Separation of the Desired Product from Impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.
-
Solution: Systematically vary the solvent system. A common starting point for fluorinated ketones is a hexane/ethyl acetate gradient.[1] Begin with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to identify the optimal solvent ratio.
-
-
Column Overloading: Too much crude material applied to the column can lead to broad bands and poor resolution.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100.
-
-
Column Channeling: Uneven packing of the stationary phase can cause the solvent to flow unevenly, resulting in poor separation.
-
Solution: Ensure the silica gel is packed uniformly. Dry packing followed by careful wetting with the initial mobile phase, or slurry packing, can help create a homogenous column bed.
-
Issue 2: The Product is Tailing (Streaking) on the Column.
Possible Causes & Solutions:
-
Acidic Impurities or Interaction with Silica: The trifluoromethyl group can influence the electronic properties of the ketone, potentially leading to interactions with the acidic silica gel.
-
Solution: Add a small amount of a neutralizer, such as triethylamine (0.1-1%), to the eluent to mitigate interactions with the silica.
-
-
Compound Insolubility in Eluent: The compound may be precipitating on the column.
-
Solution: Choose a solvent system in which the compound is more soluble.
-
Issue 3: The Product is Not Eluting from the Column.
Possible Causes & Solutions:
-
Solvent Polarity is too Low: The eluent may not be strong enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. If necessary, a more polar solvent like dichloromethane or methanol can be cautiously introduced into the eluent system.
-
-
Decomposition on Silica Gel: The compound may be unstable on silica.
-
Solution: Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a base before packing the column.
-
Vacuum Distillation
Issue 1: Bumping or Uncontrolled Boiling.
Possible Causes & Solutions:
-
Uneven Heating: Hot spots on the distillation flask can cause sudden, violent boiling.
-
Solution: Use a heating mantle with a stirrer to ensure even heat distribution. The use of boiling chips or a magnetic stir bar is essential.
-
-
Vacuum is too High for the Temperature: A rapid pressure drop can lead to bumping.
-
Solution: Gradually decrease the pressure to the desired level while monitoring the heating.
-
Issue 2: Product Decomposes During Distillation.
Possible Causes & Solutions:
-
Temperature is too High: The compound may not be stable at its atmospheric boiling point.
-
Solution: Utilize vacuum distillation to lower the boiling point. For the related compound, 1-(3-trifluoromethyl)phenyl-propan-2-one, distillation is performed under vacuum (e.g., 10 mm Hg).[2] A lower pressure will further reduce the required temperature.
-
-
Presence of Acidic or Basic Impurities: These can catalyze decomposition at elevated temperatures.
-
Solution: Perform a work-up to neutralize the crude product before distillation. This may involve washing with a mild base (e.g., sodium bicarbonate solution) and then water.
-
Issue 3: Poor Separation of Product from Impurities with Close Boiling Points.
Possible Causes & Solutions:
-
Inefficient Distillation Column: A simple distillation setup may not be sufficient.
-
Solution: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Recrystallization
Issue 1: The Compound Oiled Out Instead of Crystallizing.
Possible Causes & Solutions:
-
Solution Cooled too Quickly: Rapid cooling can lead to the formation of an oil rather than crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
-
Inappropriate Solvent System: The solvent may be too good a solvent for the compound, even at low temperatures.
-
Solution: Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly. Common solvent mixtures for ketones include heptane/ethyl acetate and methanol/water.[3]
-
Issue 2: No Crystals Form Upon Cooling.
Possible Causes & Solutions:
-
Solution is not Saturated: The concentration of the compound is too low.
-
Solution: Evaporate some of the solvent to increase the concentration and then attempt to cool again.
-
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
-
Issue 3: Low Recovery of the Purified Product.
Possible Causes & Solutions:
-
Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Crystals Washed with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
-
Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a cold "poor" solvent from a two-solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. If a Friedel-Crafts acylation of 2-(trifluoromethyl)benzene is performed, potential impurities include:
-
Unreacted starting materials: 2-(trifluoromethyl)benzene and the acylating agent.
-
Isomeric products: Acylation at other positions on the aromatic ring, although the ortho-position is generally favored by the directing effect of the trifluoromethyl group.
-
Polyacylated products: Introduction of more than one propanone group onto the benzene ring.
-
Byproducts from side reactions: Depending on the specific reagents and conditions.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring column chromatography. Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light. The disappearance of impurity spots and the appearance of a single spot for the product in the collected fractions indicate successful purification. For all purification methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent techniques to assess the purity of the final product.[4]
Q3: What are the expected NMR chemical shifts for the pure product?
-
¹H NMR (500 MHz, CDCl₃): Aromatic protons in the range of δ 7.2-8.0 ppm, and aliphatic protons as triplets around δ 3.1-3.3 ppm.[5]
-
¹³C NMR (125 MHz, CDCl₃): Carbonyl carbon around δ 197 ppm, aromatic carbons between δ 122-141 ppm, and aliphatic carbons around δ 28-39 ppm. The trifluoromethyl group will cause splitting of the adjacent carbon signals.[5]
-
¹⁹F NMR (470 MHz, CDCl₃): A singlet for the CF₃ group is expected. For a similar compound, this appeared at δ -62.56 ppm.[5]
Q4: Is this compound stable to heat?
A4: Ketones are generally stable compounds, but the presence of the trifluoromethyl group may affect its thermal stability. It is recommended to use vacuum distillation to keep the distillation temperature as low as possible to prevent potential decomposition.[6]
Q5: Can I use a bisulfite addition complex to purify this ketone?
A5: The formation of a bisulfite addition complex is a classic method for purifying ketones. This method has been successfully used for the purification of the isomeric 1-(3-trifluoromethyl)phenyl-propan-2-one.[2][7] The ketone forms a solid adduct with sodium bisulfite, which can be filtered off from soluble impurities. The ketone is then regenerated by treating the adduct with a base. This method can be particularly useful for removing non-ketonic impurities.
Data Presentation
Table 1: Purification Methods for Trifluoromethyl-substituted Phenylpropanones and Related Ketones
| Purification Method | Compound | Typical Conditions | Purity/Yield | Reference |
| Column Chromatography | 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | Silica gel, hexane/ethyl acetate gradient | >95% | [1] |
| Vacuum Distillation | 1-(3-Trifluoromethyl)phenyl-propan-2-one | 10 mm Hg, 98-102 °C | 59.1% yield | [2] |
| Bisulfite Complex | 1-(3-Trifluoromethyl)phenyl-propan-2-one | Reaction with sodium metabisulfite, followed by alkaline hydrolysis | 46.8% yield (pure ketone) | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, uniform bed of silica.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). The optimal gradient should be determined by prior TLC analysis.
-
Collect fractions in test tubes and monitor their composition by TLC.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Set up a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar or boiling chips in the distillation flask.
-
-
Distillation Process:
-
Place the crude product in the distillation flask.
-
Begin stirring and heating the flask gently in a heating mantle.
-
Gradually apply vacuum to the system.
-
Monitor the temperature and pressure. Collect the fraction that distills at the expected boiling point for the given pressure. For a related isomer, the boiling point is 98-102 °C at 10 mm Hg.[2]
-
Discard the initial lower-boiling fraction (forerun) and stop the distillation before the higher-boiling impurities begin to distill.
-
-
Product Collection:
-
Once the distillation is complete, carefully release the vacuum before turning off the cooling water to the condenser.
-
The purified product is in the receiving flask.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | 104384-69-2 | Benchchem [benchchem.com]
- 2. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Optimization of reaction conditions for synthesizing 1-[2-(trifluoromethyl)phenyl]propan-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-one. The information is based on a proposed synthetic route analogous to established methods for related isomers.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach is a modified Meerwein arylation (a type of Sandmeyer reaction) starting from 2-(trifluoromethyl)aniline. This involves a two-step process: the diazotization of the aniline, followed by a copper-catalyzed reaction with isopropenyl acetate.[1][2][3][4]
Q2: Why is the diazotization of 2-(trifluoromethyl)aniline challenging?
The trifluoromethyl group is strongly electron-withdrawing, which reduces the basicity of the amino group. This makes the initial formation of the diazonium salt less efficient compared to electron-rich anilines.[5] Careful control of temperature and the use of a slight excess of sodium nitrite are crucial.
Q3: What is the role of the copper catalyst in the reaction?
Copper(I) salts, such as cuprous oxide or cuprous chloride, catalyze the reaction between the aryl diazonium salt and isopropenyl acetate.[4][6] The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical which then reacts with isopropenyl acetate.[7]
Q4: What are the expected side products in this synthesis?
Potential side products include the formation of 2-fluorotoluene (from decomposition of the diazonium salt), biaryl compounds (from the coupling of two aryl radicals), and the formation of tars or polymeric materials, especially if the temperature is not well-controlled.[8]
Q5: How can the product be purified?
The crude product, typically an oil, can be purified by vacuum distillation.[4][6] Alternatively, for higher purity, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Diazotization: The electron-withdrawing trifluoromethyl group can hinder this step. | Ensure the reaction temperature is maintained between -5°C and 0°C. Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. Confirm the complete consumption of the aniline by TLC. |
| Decomposition of Diazonium Salt: Diazonium salts can be unstable at higher temperatures. | Keep the diazonium salt solution cold at all times and use it immediately after preparation. | |
| Inactive Catalyst: The copper(I) catalyst may have oxidized to copper(II). | Use freshly purchased, high-purity cuprous oxide or chloride. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Tarry Byproducts | Reaction Temperature Too High: The reaction of the diazonium salt with isopropenyl acetate can be exothermic. | Add the diazonium salt solution to the isopropenyl acetate mixture slowly, ensuring the temperature does not exceed 25-30°C. Use an ice bath for cooling if necessary. |
| Difficult Product Isolation | Emulsion Formation During Workup: The presence of various salts and organic compounds can lead to emulsions. | Add a saturated solution of sodium chloride (brine) to the aqueous layer to break up emulsions. Allow the mixture to stand for a longer period before separation. |
| Product Contaminated with Starting Material (2-(trifluoromethyl)aniline) | Incomplete Diazotization: The initial step did not go to completion. | Re-evaluate the diazotization conditions (temperature, stoichiometry of reagents). The unreacted aniline can be removed during purification (e.g., by an acidic wash or column chromatography). |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of the meta-isomer.[4]
Step 1: Diazotization of 2-(Trifluoromethyl)aniline
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-(trifluoromethyl)aniline (e.g., 0.1 mol), concentrated hydrochloric acid (e.g., 25 mL), and water (e.g., 40 mL).
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Stir the mixture until the aniline hydrochloride dissolves completely.
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Cool the mixture to -5°C to 0°C in an ice-salt bath.
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Dissolve sodium nitrite (e.g., 0.105 mol) in water (e.g., 15 mL) and cool the solution.
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Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 30-45 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 2-(trifluoromethyl)benzenediazonium chloride. Keep this solution cold for immediate use in the next step.
Step 2: Copper-Catalyzed Reaction with Isopropenyl Acetate
-
In a separate larger flask, add anhydrous sodium acetate (e.g., 0.2 mol), cuprous oxide (e.g., 0.01 mol), and isopropenyl acetate (e.g., 0.4 mol).
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Stir this mixture and maintain its temperature at 20-25°C.
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Slowly add the cold diazonium salt solution from Step 1 to the isopropenyl acetate mixture over 30-60 minutes. Control the addition rate to keep the reaction temperature between 20°C and 30°C. Vigorous nitrogen evolution will be observed.
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After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours, or until the nitrogen evolution ceases.
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Filter the mixture to remove the copper salts and wash the solid with a small amount of ether or dichloromethane.
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Transfer the filtrate to a separatory funnel. Add water and an organic solvent (e.g., ether or dichloromethane) for extraction.
-
Separate the organic layer, wash it with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound.
Quantitative Data
The following tables present hypothetical data to illustrate the impact of key reaction parameters on the synthesis of this compound.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Purity (%) |
| 1 | Cu₂O | 5 | 55 | 92 |
| 2 | Cu₂O | 10 | 68 | 94 |
| 3 | Cu₂O | 15 | 70 | 94 |
| 4 | CuCl | 10 | 65 | 93 |
Table 2: Effect of Reaction Temperature on Yield and Purity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 15-20 | 8 | 62 | 95 |
| 2 | 20-25 | 6 | 68 | 94 |
| 3 | 30-35 | 4 | 60 | 88 |
| 4 | > 40 | 4 | 45 | 75 (significant byproduct formation) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key transformations and potential side reactions in the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Sciencemadness Discussion Board - Phenylpropanones (P2P) from anilines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1-phenyl-2-propanone (P2P) using aniline | Open Source Chemistry [bbgate.com]
- 7. byjus.com [byjus.com]
- 8. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 1-[2-(trifluoromethyl)phenyl]propan-2-one
This technical support center provides guidance on the stability and storage of 1-[2-(trifluoromethyl)phenyl]propan-2-one, along with troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry environment.[1][2][3] While room temperature is often cited, refrigeration is also a suitable storage condition.[1][2][3][4] To prevent potential degradation, it is also advisable to avoid moisture.[5]
Q2: How stable is this compound under standard laboratory conditions?
This compound is generally considered to be stable when stored under the recommended conditions.[5][6] However, prolonged exposure to air and light may lead to degradation over time.
Q3: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented, a study on the similar compound 1-phenyl-2-propanone (P2P) suggests that oxidation by atmospheric oxygen is a likely degradation route.[7] This could potentially lead to the formation of corresponding benzoic acid and other related byproducts.
Q4: Are there any known incompatibilities for this compound?
For a structurally similar compound, incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[5] It is prudent to avoid these materials when working with this compound to prevent unwanted reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation due to improper storage or handling. | - Verify the storage conditions of your compound. - Perform a purity analysis (e.g., NMR, HPLC) to check for degradation products. - If degradation is suspected, use a fresh batch of the compound for subsequent experiments. |
| Discoloration of the compound | Oxidation or presence of impurities. | - Assess the purity of the material. - If purity is compromised, consider purification (e.g., distillation or chromatography) if feasible, or obtain a new lot of the compound. |
| Inconsistent results between different batches | Variation in purity or handling of different lots. | - Characterize each new batch of the compound upon receipt to establish a baseline purity. - Ensure consistent storage and handling procedures for all batches. |
Experimental Protocols
Protocol: Assessment of Compound Stability
This protocol outlines a general method for assessing the stability of this compound under specific laboratory conditions.
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Divide the solution into multiple aliquots in sealed vials.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, exposure to light, inert atmosphere).
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
-
Analysis:
-
At each time point, analyze an aliquot using a suitable analytical method such as HPLC-UV or LC-MS.
-
Monitor for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining parent compound at each time point relative to T=0.
-
Plot the percentage of the parent compound against time to determine the degradation rate under each storage condition.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Postulated oxidative degradation pathway.
References
- 1. 16185-96-9|1-(2-(Trifluoromethyl)phenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 2. 713-45-1|1-(4-(Trifluoromethyl)phenyl)propan-2-one|BLD Pharm [bldpharm.com]
- 3. 1-(4-(trifluoroMethyl)phenyl)propan-2-one CAS#: 713-45-1 [m.chemicalbook.com]
- 4. 1-(4-(Trifluoromethyl)phenyl)propan-2-one | 713-45-1 [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification in 1-[2-(trifluoromethyl)phenyl]propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[2-(trifluoromethyl)phenyl]propan-2-one. Our goal is to help you identify and resolve issues related to impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound?
A1: Impurities can originate from various stages including synthesis, storage, and degradation.[1] Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. For this compound, potential impurities could be related to its synthesis, which may involve precursors like 2'-trifluoromethylpropiophenone.[2]
Q2: Which analytical technique is most suitable for identifying impurities in my sample?
A2: The choice of technique depends on the nature of the suspected impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of impurities, often coupled with a UV or mass spectrometry (MS) detector for identification and quantification.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the definitive identification of unknown impurities.[3][4]
Q3: How can I quantify the identified impurities?
A3: Quantification can be achieved using calibrated analytical methods. For chromatography (GC and HPLC), this typically involves creating a calibration curve with a certified reference standard of the impurity. If a reference standard is unavailable, techniques like quantitative NMR (qNMR) can be used to determine purity and quantify components without a specific standard for each impurity.[5]
Q4: What are the acceptable limits for impurities in a pharmaceutical substance?
A4: Acceptable impurity levels are defined by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and others. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q: I am observing poor peak shapes (tailing or fronting) in my chromatogram. What could be the cause?
A: Poor peak shape can be caused by several factors:
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Peak Tailing: Often indicates active sites in the system. This could be due to contamination in the inlet liner or the column itself.[6][7]
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Peak Fronting: This is typically a sign of column overload.[6]
-
Solution: Reduce the injection volume or the sample concentration. If using splitless injection, consider increasing the split ratio.[6]
-
Q: My analysis shows no peaks, or the signal intensity is very low. What should I check?
A: This issue can stem from problems with the sample introduction, the GC system, or the detector.
-
Check the Syringe and Injection: Ensure the syringe is functioning correctly and that the injection technique is consistent.[8][9]
-
System Leaks: A leak in the carrier gas line or at the injector can prevent the sample from reaching the column.[6][8] Perform a leak check.
-
Column Installation: Improper column installation in the injector or detector can lead to a loss of sample.[6]
-
Detector Issues: Ensure the detector is turned on, and the parameters are set correctly for your analytes.[6]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: The retention times of my peaks are shifting between injections. What is the problem?
A: Shifting retention times usually point to issues with the mobile phase or the pump.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition will cause retention time drift.
-
Pump Performance: Fluctuations in pump pressure can indicate air bubbles in the system or failing pump seals. Purge the pump to remove any bubbles.
-
Column Temperature: If not using a column oven, fluctuations in ambient temperature can affect retention times. Use a column oven for stable temperatures.
Q: I am seeing high backpressure in my HPLC system. What are the likely causes?
A: High backpressure is often caused by a blockage in the system.
-
Frits and Filters: Check for blockages in the column inlet frit, in-line filters, or guard column.
-
Sample Precipitation: The sample may be precipitating in the mobile phase. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
-
Column Contamination: Over time, the column can become clogged with particulate matter from samples. Back-flushing the column (if permissible by the manufacturer) may help.
Nuclear Magnetic Resonance (NMR) Troubleshooting
Q: The signal-to-noise ratio in my NMR spectrum is very low, making it difficult to see impurity signals. How can I improve it?
A: Low signal-to-noise can be addressed in several ways:
-
Increase Sample Concentration: If possible, use a more concentrated sample.
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
-
Use a Higher Field Magnet: A stronger magnet will provide better sensitivity and dispersion.[10]
-
Cryoprobe: If available, using a cryogenically cooled probe significantly enhances sensitivity.
Q: The signals in my ¹H NMR spectrum are broad. What could be the reason?
A: Broad signals can result from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be improved. Re-shim the spectrometer.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: The molecule may be undergoing chemical exchange on the NMR timescale. Changing the temperature of the experiment can sometimes sharpen these signals.
-
Sample Viscosity: Highly viscous samples can lead to broader lines. Diluting the sample may help.
Quantitative Data Summary
Table 1: Potential Impurities in this compound
| Potential Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| 2'-(Trifluoromethyl)propiophenone | C₁₀H₉F₃O | 202.17 | Starting Material |
| 2-Bromotoluene | C₇H₇Br | 171.04 | Precursor to starting material |
| 1-[2-(Trifluoromethyl)phenyl]propan-1-one | C₁₀H₉F₃O | 202.17 | Isomeric byproduct |
| Di-alkylation products | Variable | Variable | Side reaction |
Table 2: Example Analytical Method Parameters
| Parameter | GC-MS Method | HPLC Method |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm, 5 µm particle size (e.g., C18) |
| Mobile Phase | - | Acetonitrile:Water gradient |
| Carrier Gas/Flow Rate | Helium, 1.0 mL/min | 1.0 mL/min |
| Injector Temperature | 250 °C | - |
| Oven Program | 50 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | 30 °C |
| Detector | Mass Spectrometer (EI mode) | UV-DAD (254 nm) or Mass Spectrometer (ESI mode) |
| Injection Volume | 1 µL (10:1 split) | 10 µL |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 2 or an internally validated method.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data over a mass range of m/z 40-500.
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify the main component and any impurity peaks. Compare the mass spectra of the impurity peaks to a spectral library (e.g., NIST) for tentative identification.
Protocol 2: HPLC-UV Analysis for Non-Volatile Impurities
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Solvent A: Water; Solvent B: Acetonitrile) and degas them thoroughly.
-
Sample Preparation: Accurately weigh and dissolve about 10 mg of the sample in 10 mL of the mobile phase initial composition (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL solution.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions. Set the UV detector to the desired wavelength (a wavelength scan of the main component can help determine the optimal wavelength).
-
Injection: Inject 10 µL of the sample.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Data Analysis: Identify and integrate the peak for this compound and any impurity peaks. Relative peak areas can be used for an initial estimation of impurity levels.
Protocol 3: NMR for Structural Elucidation
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire a standard ¹H NMR spectrum. If necessary, acquire further spectra such as ¹³C, ¹⁹F, and 2D NMR (e.g., COSY, HSQC) to aid in structure determination.[3]
-
Data Analysis: Process the spectra (phasing, baseline correction, and integration). Analyze the chemical shifts, coupling constants, and integrations to identify the structure of the main component and any visible impurities. The signals of impurities are often much smaller than the main component, so vertical expansion of the spectrum is necessary.
Visualizations
Caption: Workflow for impurity identification and reporting.
Caption: Troubleshooting logic for "no peaks detected" issue.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | 104384-69-2 | Benchchem [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 5. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. youtube.com [youtube.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. alpaipars.com [alpaipars.com]
Technical Support Center: Synthesis of Fluorinated Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated ketones. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of α-fluoroketones?
The synthesis of α-fluoroketones is often complicated by several factors, including:
-
Side Reactions: The formation of polyfluorinated products and other degradation products can occur, particularly with highly reactive fluorinating agents like fluorine gas.[1] Difluorination is a common issue, especially when using reagents like Selectfluor® with substrates that can readily form enols.[2][3]
-
Reagent Selection: Choosing the appropriate fluorinating agent is critical. Reagents are broadly classified as electrophilic (e.g., Selectfluor®, N-Fluorobenzenesulfonimide - NFSI) and nucleophilic (e.g., Diethylaminosulfur trifluoride - DAST, Deoxo-Fluor).[4][5][6] The choice depends on the substrate and desired selectivity. Some reagents are hazardous, toxic, or costly, which can limit their application in large-scale synthesis.[7]
-
Substrate Reactivity: The structure of the starting ketone significantly influences the reaction outcome. For instance, cyclic β-diketones that easily tautomerize to the enol form can undergo fluorination under mild conditions but are also prone to difluorination.[2][3] Conversely, ketones that do not readily enolize may react slowly or not at all.[3]
-
Purification: The purification of fluorinated ketones can be challenging. Some products are prone to decomposition on silica gel during column chromatography.[2]
-
Hydration: Carbonyl groups adjacent to α,α-difluorinated carbons, as well as trifluoroacetyl groups, have a tendency to undergo rapid hydration.[2][3]
Q2: How do I choose between an electrophilic and a nucleophilic fluorinating agent?
The choice depends on the substrate and the desired transformation.
-
Electrophilic N-F reagents (e.g., Selectfluor®, NFSI) are suitable for introducing fluorine to electron-rich substrates like enolates, enol ethers, and aromatic rings.[4][8][9] They are often preferred for the direct α-fluorination of ketones.
-
Nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor) are used to replace a leaving group, such as a hydroxyl or a halide, with fluoride.[10] They can also convert aldehydes and ketones to geminal difluorides.
Q3: What safety precautions should I take when working with fluorinating agents?
Fluorinating agents can be hazardous and require careful handling.[7][11]
-
Fluorine Gas (F₂): Highly toxic and a strong oxidizer.[4] Requires specialized equipment and expertise, often handled in continuous flow reactors for safety.[12]
-
Hydrogen Fluoride (HF): Highly toxic and corrosive.[4] Many modern reagents are designed to avoid the generation of free HF.[7]
-
General Precautions: Always work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13] Be familiar with the specific hazards of the reagent you are using by consulting the Safety Data Sheet (SDS).[11] Have an emergency plan and appropriate first-aid materials readily available, such as calcium gluconate gel for HF exposure.[12]
Troubleshooting Guides
Problem 1: Low yield of the desired monofluorinated ketone.
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Choice | The chosen fluorinating agent may not be suitable for the specific substrate. For direct α-fluorination of a simple ketone, an electrophilic N-F reagent like Selectfluor® is often a good starting point.[14] |
| Sub-optimal Reaction Conditions | Reaction parameters such as temperature, solvent, and reaction time may need optimization. For example, some fluorinations with Selectfluor® require refluxing conditions to proceed at a reasonable rate.[2][3] |
| Poor Substrate Reactivity | If the ketone does not readily form an enol or enolate, the reaction will be slow. Consider using a base to promote enolate formation or switching to a different synthetic route. The stability of the keto-enol tautomer can significantly impact reactivity.[2][3] |
| Product Decomposition | The desired product may be unstable under the reaction or workup conditions. Analyze crude reaction mixtures by ¹⁹F NMR to assess product formation before purification.[15] Consider alternative purification methods to column chromatography, such as distillation or crystallization. |
Problem 2: Formation of difluorinated byproducts.
| Possible Cause | Troubleshooting Step |
| Over-fluorination | This is common with highly reactive substrates like β-diketones.[2][3] |
| Excess Fluorinating Agent | Carefully control the stoichiometry of the fluorinating agent. Using only a slight excess (e.g., 1.1 equivalents) can help minimize difluorination.[16] |
| Reaction Conditions | Lowering the reaction temperature may improve selectivity for monofluorination. |
Problem 3: Product hydration.
| Possible Cause | Troubleshooting Step |
| Exposure to Moisture | α,α-difluorinated ketones and trifluoroacetyl compounds are particularly susceptible to hydration.[2][3] |
| Workup and Storage | Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a moisture-free environment. Hydration can sometimes be reversed by heating the sample under vacuum.[2] |
Problem 4: Difficulty in product purification.
| Possible Cause | Troubleshooting Step |
| Decomposition on Silica Gel | Some fluorinated ketones are unstable on silica gel.[2] |
| Alternative Purification Methods | Consider using alternative stationary phases for chromatography (e.g., alumina, fluorinated silica gel) or non-chromatographic methods like distillation, crystallization, or preparative HPLC. |
| Co-elution with Byproducts | Optimize the chromatographic conditions (solvent system) to improve separation. In some cases, derivatization of the product or byproduct may facilitate separation. |
Quantitative Data Summary
Table 1: Yields of α-Fluorinated Ketones with Selectfluor®
| Starting Material | Product | Yield (%) | Reference |
| 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | Not specified | [2] |
| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | Not specified | [2] |
| 1,3-Indanedione | 2-Fluoro-1,3-indanedione | Good | [2] |
| 2-Acetyl-1-tetralone | α-Monofluorinated product | 70 | [2] |
| Various cyclic ketones | α-Fluorinated ketones | 10-77 | [2][3] |
Experimental Protocols
General Procedure for α-Fluorination of a Ketone using Selectfluor®
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the ketone substrate in a suitable anhydrous solvent (e.g., acetonitrile, methanol).[2][14]
-
Reagent Addition: Add Selectfluor® (1.0-1.2 equivalents) to the solution in one portion or portion-wise.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC, GC-MS, or ¹⁹F NMR. Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, distillation, or crystallization. Note that some fluorinated ketones may be unstable on silica gel.[2]
Visualizations
Caption: General workflow for the α-fluorination of ketones using Selectfluor®.
Caption: Troubleshooting decision tree for low yield in monofluorination reactions.
Caption: Simplified mechanism of electrophilic fluorination with Selectfluor®.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. scispace.com [scispace.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pharmtech.com [pharmtech.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
Preventing decomposition of 1-[2-(trifluoromethyl)phenyl]propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-[2-(trifluoromethyl)phenyl]propan-2-one.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve issues related to the decomposition of this compound.
Issue: Observed Degradation of this compound (e.g., discoloration, impurity formation in analysis)
Frequently Asked Questions (FAQs)
Purity and Impurities
Q1: What are the common impurities in synthesized this compound that could affect its stability?
A1: Common impurities may include unreacted starting materials such as 2-(trifluoromethyl)aniline and isopropenyl acetate, as well as byproducts from side reactions. The synthesis often involves the generation of a diazonium salt, which can lead to various aromatic byproducts. Purification of the raw product is often achieved through vacuum distillation or by forming a bisulfite complex.[1][2] Residual acids or bases from the synthesis and purification steps can also act as catalysts for decomposition.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and quantify the main compound and its impurities.
Decomposition Pathways
Q3: What are the likely decomposition pathways for this compound?
A3: Based on the structure of an α-aryl ketone, several decomposition pathways are plausible:
-
Acid or Base-Catalyzed Reactions: The presence of acidic or basic impurities can catalyze reactions such as aldol condensation or hydrolysis.
-
Oxidation: Like many organic compounds, it can be susceptible to oxidation, especially if exposed to air (oxygen) over prolonged periods. This can be exacerbated by heat and light.
-
Photodegradation: Aromatic ketones can absorb UV light, which may lead to the formation of reactive species and subsequent degradation.
Storage and Handling
Q4: What are the recommended storage conditions for this compound?
A4: To minimize decomposition, the compound should be stored under the following conditions:
-
Temperature: Cool to cold temperatures, such as refrigeration (2-8 °C) or frozen (-20 °C).
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using amber vials or storing in the dark.
-
Moisture: In a tightly sealed container with a desiccant to protect from moisture, which can contribute to hydrolysis.
Q5: Are there any recommended stabilizers for this compound?
Quantitative Data Summary
Currently, there is no specific quantitative data available from the search results regarding the decomposition rate of this compound. The stability recommendations are based on general principles for structurally related compounds. A forced degradation study, as detailed in the experimental protocols below, would be necessary to generate such data.
| Parameter | Condition | Expected Outcome |
| Temperature | Elevated (e.g., 40°C, 60°C) | Increased degradation rate. |
| Humidity | High (e.g., 75% RH) | Potential for hydrolysis. |
| Light | Exposure to UV light | Potential for photodegradation. |
| pH | Acidic and basic conditions | Increased degradation through catalysis. |
| Oxidizing Agent | e.g., H₂O₂ | Degradation through oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated by comparing the peak area of the main component to the total peak area of all components.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24, 48, 72 hours):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat a solution at 60 °C.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) at room temperature.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, by the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. This will help in understanding the degradation pathways and developing a stability-indicating method.
References
- 1. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 2. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[2-(trifluoromethyl)phenyl]propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for scaling up the production of this compound?
A1: The primary methods for synthesizing this compound on a larger scale include:
-
Friedel-Crafts Acylation: This involves the reaction of 2-(trifluoromethyl)benzene with a suitable acylating agent.
-
Diazotization of 2-(Trifluoromethyl)aniline: This route proceeds via the formation of a diazonium salt from 2-(trifluoromethyl)aniline, which is then reacted with isopropenyl acetate in the presence of a copper catalyst.[1][2]
-
From 2-(Trifluoromethyl)phenylacetonitrile: This method involves the conversion of the corresponding phenylacetonitrile derivative.[1]
Q2: I am observing low yields in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete Reaction: Ensure sufficient reaction time and that the temperature is maintained at the optimal level. Monitor the reaction progress using techniques like TLC or GC-MS.
-
Side Reactions: The presence of impurities in starting materials or suboptimal reaction conditions can lead to the formation of byproducts. Purification of starting materials and precise control of temperature are crucial. For instance, in the diazotization route, the temperature of the diazonium salt solution should be kept low (around 5°C) to prevent decomposition.[2]
-
Steric Hindrance: The trifluoromethyl group at the ortho position can sterically hinder the reaction, potentially requiring longer reaction times or more forcing conditions compared to unsubstituted analogs.[3]
-
Catalyst Inactivity: In catalyst-dependent reactions, ensure the catalyst is fresh and active. For the diazotization route, the use of a cuprous or cupric salt is essential for the reaction with isopropenyl acetate.[1][2]
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the crude product is critical to obtain the desired purity. Common methods include:
-
Vacuum Distillation: This is an effective method for purifying the oily product on a larger scale.[1]
-
Bisulfite Complex Formation: The ketone can be purified by forming a solid bisulfite adduct. The ketone is treated with a sodium bisulfite or metabisulfite solution, and the resulting solid complex is filtered off. The pure ketone is then regenerated by treating the complex with a base, such as sodium hydroxide.[1][2]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a hexane/ethyl acetate gradient can be employed.[3]
Q4: I am having trouble with the formation of the diazonium salt in the aniline route. What should I check?
A4: Successful diazotization requires careful control of conditions:
-
Low Temperature: The reaction should be carried out at a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.[2]
-
Stoichiometry of Sodium Nitrite: Use a slight molar excess of sodium nitrite to ensure complete conversion of the aniline.
-
Acidic Conditions: The reaction must be performed in a strongly acidic medium, such as aqueous hydrochloric acid, to generate nitrous acid in situ.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Stalls / Incomplete Conversion | Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. |
| Deactivated catalyst (if applicable). | Use a fresh batch of catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. | |
| Formation of Significant Byproducts | Suboptimal reaction temperature (too high). | Maintain strict temperature control throughout the reaction. For exothermic reactions, ensure adequate cooling. |
| Impure starting materials. | Purify starting materials before use. For example, distill liquid reagents and recrystallize solid reagents. | |
| Difficult Product Isolation | Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite. |
| Product is too volatile for high-vacuum distillation. | Use a lower vacuum and a well-controlled heating mantle. A short-path distillation apparatus can also be beneficial. | |
| Low Purity After Purification | Co-eluting impurities in column chromatography. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may improve separation. |
| Incomplete regeneration from bisulfite complex. | Ensure the bisulfite complex is thoroughly washed to remove unreacted starting materials before treatment with a base. Use a sufficient amount of a strong base for regeneration. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of a related compound, 1-(3-trifluoromethyl)phenyl-propan-2-one, via the diazotization route, which can be adapted for the ortho-isomer.
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | m-trifluoromethylaniline | m-trifluoromethylaniline | m-trifluoromethylaniline |
| Moles of Starting Material | 0.602 | 0.602 | 0.602 |
| Catalyst | Cuprous chloride | Cuprous chloride & Cupric chloride dihydrate | Cuprous chloride |
| Solvent System | Water, Methanol | Water, Acetone | Water, Methanol |
| Base | Sodium bicarbonate | Sodium acetate trihydrate | Anhydrous sodium acetate |
| Reaction Temperature | 40-60°C | 30°C | 40-60°C |
| Purification Method | Heptane extraction, Bisulfite complex | Methylene chloride extraction | Heptane extraction, Vacuum distillation |
| Yield | 46.8% | - | 59.1% |
Data adapted from patent literature for the meta-isomer and may serve as a starting point for optimization of the ortho-isomer synthesis.[2]
Experimental Protocols
Protocol 1: Synthesis via Diazotization of 2-(Trifluoromethyl)aniline
-
Diazonium Salt Formation:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, combine 220 mL of water and 180 g of 37% (w/w) aqueous hydrochloric acid.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add 97 g (0.602 moles) of 2-(trifluoromethyl)aniline while maintaining the temperature below 10°C.
-
Prepare a solution of 42.2 g (0.612 moles) of sodium nitrite in 150 mL of water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature at 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 5°C.
-
-
Coupling Reaction:
-
In a separate, larger reaction vessel, prepare a mixture of 800 mL of water, 280 mL of methanol, 1.50 g (0.015 moles) of cuprous chloride, and 75.2 g (0.751 moles) of isopropenyl acetate.
-
Warm this mixture to 40°C.
-
Slowly add the previously prepared diazonium salt solution to the isopropenyl acetate mixture over 30 minutes. The temperature may rise to around 60°C.
-
After the addition is complete, stir the reaction mixture for another 30 minutes.
-
-
Workup and Purification:
-
Cool the reaction mixture to 20°C.
-
Extract the mixture with an organic solvent such as heptane (e.g., 350 mL).
-
Separate the organic layer and wash it with water.
-
For purification via vacuum distillation, concentrate the organic layer under vacuum to remove the solvent and then distill the residual oil at reduced pressure.
-
Alternatively, for bisulfite purification, add 100 g of sodium metabisulfite and 200 mL of water to the organic layer and stir at room temperature for 12 hours. Filter the resulting solid bisulfite complex and wash it with heptane. Suspend the complex in a mixture of heptane and a 30% (w/v) aqueous sodium hydroxide solution to regenerate the ketone. Separate the organic layer, wash with water, and concentrate under vacuum to obtain the pure product.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 2. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 3. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | 104384-69-2 | Benchchem [benchchem.com]
Technical Support Center: Catalyst Selection for Aromatic Ketone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of aromatic ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aromatic ketones, particularly through Friedel-Crafts acylation.
| Problem | Potential Causes | Solutions |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be deactivated by moisture or other impurities. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. 3. Deactivated Aromatic Ring: The substrate may contain strongly electron-withdrawing groups that inhibit the reaction.[1] 4. Low Reaction Temperature: The temperature may be too low for the specific catalyst and substrates. | 1. Catalyst Handling: Ensure anhydrous conditions when using moisture-sensitive catalysts like AlCl₃. Dry solvents and reagents thoroughly. For heterogeneous catalysts, ensure proper activation (e.g., calcination of zeolites). 2. Optimize Catalyst Loading: Incrementally increase the catalyst amount. For Lewis acids like AlCl₃, stoichiometric amounts are often required.[2] 3. Substrate Choice: Friedel-Crafts acylation is generally not suitable for strongly deactivated rings (e.g., nitrobenzene).[1] Consider alternative synthetic routes for such substrates. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. |
| Poor Regioselectivity (Incorrect Isomer Formation) | 1. Catalyst Choice: The catalyst's steric and electronic properties can influence isomer distribution. 2. Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers. 3. Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the resulting isomer ratios. | 1. Catalyst Screening: Shape-selective catalysts like zeolites (e.g., mordenite) can favor the formation of the para isomer due to steric constraints within their pores.[3] 2. Temperature Control: Run the reaction at the lowest effective temperature to favor kinetic control and potentially improve selectivity. 3. Solvent Optimization: Screen different solvents with varying polarities. |
| Catalyst Deactivation (for Heterogeneous Catalysts) | 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface can block active sites. 2. Leaching of Active Species: The active catalytic species may leach from the solid support into the reaction mixture. 3. Sintering: High reaction temperatures can cause the agglomeration of metal particles, reducing the active surface area. | 1. Regeneration by Calcination: Coke can often be removed by controlled combustion in air or oxygen.[4] 2. Catalyst Modification: Use catalyst supports and preparation methods that enhance the stability of the active species. 3. Temperature Management: Operate within the recommended temperature range for the catalyst to prevent thermal degradation.[5] |
| Difficult Product-Catalyst Separation (for Homogeneous Catalysts) | 1. Complex Formation: The ketone product can form a stable complex with Lewis acid catalysts, requiring a hydrolytic workup.[2] | 1. Use Heterogeneous Catalysts: Employ solid acid catalysts like zeolites or supported metal oxides that can be easily separated by filtration.[6][7] 2. Use Recyclable Homogeneous Catalysts: Consider using ionic liquids or water-tolerant Lewis acids (e.g., some metal triflates) that may allow for easier separation and recycling. |
Catalyst Performance in the Acylation of Anisole
The following table summarizes the performance of various catalysts in the acylation of anisole with acetic anhydride to produce 4-methoxyacetophenone.
| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Conversion of Anisole (%) | Selectivity for 4-methoxyacetophenone (%) |
| Mordenite (MOR 110) | Acetic Anhydride | 150 | 2 | >99 | >99 |
| Mordenite (MOR 200) | Acetic Anhydride | 150 | 3 | >99 | >99 |
| H-ZSM-5 (HPW modified) | Acetic Anhydride | 100 | 2 | ~90 | High (para-selective) |
| H-Beta | Acetic Anhydride | 120 | - | High | High (para-selective) |
| SnO₂ nanosheets | Acetic Anhydride | 50 | 1.17 | 92 | High (para-selective) |
Data compiled from multiple sources.[3][6][8]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole using a Zeolite Catalyst
This protocol describes a typical procedure for the acylation of anisole with acetic anhydride using a mordenite zeolite catalyst in a batch reactor.[3]
Materials:
-
Anisole
-
Acetic anhydride
-
Mordenite zeolite (e.g., MOR with SiO₂/Al₂O₃ = 110)
-
Acetic acid (solvent)
-
Ethyl acetate (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or temperature probe
-
Filtration apparatus
Procedure:
-
Catalyst Activation: Activate the mordenite zeolite by calcining it at 500°C for 5 hours under a flow of air. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: To the three-neck flask, add the activated mordenite catalyst (0.50 g), anisole (2.0 mmol), and acetic acid (5 mL).
-
Reactant Addition: Add acetic anhydride (20 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 150°C with vigorous stirring. Maintain this temperature for 2 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration. Wash the recovered catalyst with ethyl acetate and dry it for reuse.
-
Product Analysis: Analyze the filtrate for product yield and isomer selectivity using gas chromatography (GC) by comparing with authentic samples.
Protocol 2: Friedel-Crafts Acylation of Toluene using AlCl₃
This protocol outlines the traditional Friedel-Crafts acylation of toluene with acetyl chloride using aluminum chloride as the catalyst.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous solvent)
-
Hydrochloric acid (dilute, for workup)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap (e.g., leading to a beaker with water or a dilute base solution to neutralize HCl gas)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble the dry three-neck flask with the dropping funnel, reflux condenser, and a stopper. Place the flask in an ice bath on a magnetic stirrer.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the flask.
-
Reactant Addition: Add a solution of acetyl chloride in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10°C.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of toluene in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture, again keeping the temperature low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Workflow for selecting a catalyst for aromatic ketone synthesis.
Caption: Troubleshooting decision tree for aromatic ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation reaction not working with nitrobenzene? A: Friedel-Crafts reactions, including acylation, are electrophilic aromatic substitutions. They do not proceed with aromatic rings that contain strongly deactivating substituents, such as the nitro (-NO₂) group.[1] These groups withdraw electron density from the ring, making it not nucleophilic enough to attack the acylium ion electrophile.
Q2: Can I get polyacylation of my aromatic ring, similar to polyalkylation? A: Generally, no. The acyl group (-COR) introduced during the first acylation is an electron-withdrawing group, which deactivates the aromatic ring. This deactivation makes the product less reactive than the starting material, thus preventing further acylation reactions.[2][9][10]
Q3: My reaction is giving me a mixture of ortho and para isomers. How can I improve the selectivity for the para product? A: To improve para-selectivity, consider using a shape-selective heterogeneous catalyst like mordenite or ZSM-5 zeolite.[3] The pore structure of these zeolites can sterically hinder the formation of the bulkier ortho isomer, favoring the formation of the linear para product. Lowering the reaction temperature can also sometimes improve selectivity.
Q4: What are the advantages of using a heterogeneous catalyst like a zeolite over a traditional Lewis acid like AlCl₃? A: Heterogeneous catalysts like zeolites offer several advantages:
-
Ease of Separation: They are in a different phase (solid) from the liquid reaction mixture, allowing for easy separation by filtration.[6]
-
Reusability: They can often be regenerated and reused multiple times, making the process more cost-effective and sustainable.[3]
-
Reduced Waste: They eliminate the need for stoichiometric amounts of Lewis acids and the subsequent aqueous workup, which generates significant waste.[11]
-
Environmental Friendliness: They are generally considered more environmentally benign than traditional Lewis acids.[12]
Q5: How do I regenerate a deactivated zeolite catalyst? A: Deactivation of zeolites in acylation reactions is often due to the deposition of carbonaceous material ("coke") on the catalyst surface. The most common regeneration method is calcination, which involves heating the catalyst in a controlled flow of air or oxygen to burn off the coke deposits.[4] The specific temperature and duration of calcination depend on the type of zeolite and the extent of deactivation.
Q6: Can I use carboxylic acids directly as acylating agents instead of acyl chlorides? A: Yes, it is possible to use carboxylic acids as acylating agents in the presence of certain catalysts or activating agents. For example, some solid superacids or the use of methanesulfonic anhydride can facilitate the acylation of aromatic compounds with carboxylic acids, offering a more environmentally friendly alternative to acyl chlorides.[2][13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. (38f) Zeolite-Based Friedel-Crafts Acylation of Anisole in Supercritical Carbon Dioxide: Kinetics and Mechanisms | AIChE [proceedings.aiche.org]
- 12. revues.imist.ma [revues.imist.ma]
- 13. chemistryjournals.net [chemistryjournals.net]
Validation & Comparative
A Comparative Guide to 1-[2-(trifluoromethyl)phenyl]propan-2-one and its Isomers for Researchers and Drug Development Professionals
Introduction
Phenylpropanones are a class of organic compounds that serve as versatile precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring can significantly alter the physicochemical properties, reactivity, and biological activity of these molecules. This guide provides a comparative analysis of 1-[2-(trifluoromethyl)phenyl]propan-2-one and its structural isomers, 1-[3-(trifluoromethyl)phenyl]propan-2-one and 1-[4-(trifluoromethyl)phenyl]propan-2-one, alongside the unsubstituted 1-phenylpropan-2-one. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.
Physicochemical Properties
The position of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the electronic environment and, consequently, the physical and chemical properties of the phenylpropanone isomers.
| Property | 1-phenylpropan-2-one | This compound | 1-[3-(trifluoromethyl)phenyl]propan-2-one | 1-[4-(trifluoromethyl)phenyl]propan-2-one |
| CAS Number | 103-79-7[1] | 21235-67-6 | 21906-39-8[2] | 713-45-1[3][4][5] |
| Molecular Formula | C9H10O | C10H9F3O | C10H9F3O | C10H9F3O |
| Molecular Weight | 134.18 g/mol [1] | 202.17 g/mol | 202.17 g/mol [2] | 202.17 g/mol [4] |
| Boiling Point | 216 °C[1] | No data available | No data available | No data available |
| Melting Point | -15 °C[1] | No data available | No data available | No data available |
| Density | 1.003 g/mL at 20°C[1] | No data available | No data available | No data available |
| Water Solubility | Insoluble[1] | Predicted: 0.498 mg/mL[6] | No data available | No data available |
| logP | 1.44[7] | Predicted: 2.7 - 2.82[6] | No data available | No data available |
Spectroscopic Data Comparison
| Spectroscopic Data | 1-phenylpropan-2-one | This compound | 1-[3-(trifluoromethyl)phenyl]propan-2-one | 1-[4-(trifluoromethyl)phenyl]propan-2-one |
| ¹H NMR | Aromatic protons (δ ~7.2-7.4 ppm), CH2 (δ ~3.7 ppm), CH3 (δ ~2.2 ppm) | Aromatic protons (δ ~7.3-7.7 ppm), CH2 (δ ~3.8 ppm), CH3 (δ ~2.2 ppm) | Aromatic protons (δ ~7.4-7.6 ppm), CH2 (δ ~3.8 ppm), CH3 (δ ~2.2 ppm) | Aromatic protons (δ ~7.3-7.6 ppm), CH2 (δ ~3.8 ppm), CH3 (δ ~2.2 ppm) |
| ¹³C NMR | C=O (δ ~207 ppm), Aromatic carbons (δ ~126-134 ppm), CH2 (δ ~50 ppm), CH3 (δ ~29 ppm) | C=O (δ ~206 ppm), Aromatic carbons (δ ~126-133 ppm, with C-CF3 coupling), CF3 (quartet, δ ~124 ppm), CH2 (δ ~49 ppm), CH3 (δ ~29 ppm) | C=O (δ ~206 ppm), Aromatic carbons (δ ~124-135 ppm, with C-CF3 coupling), CF3 (quartet, δ ~124 ppm), CH2 (δ ~49 ppm), CH3 (δ ~29 ppm) | C=O (δ ~206 ppm), Aromatic carbons (δ ~125-135 ppm, with C-CF3 coupling), CF3 (quartet, δ ~124 ppm), CH2 (δ ~49 ppm), CH3 (δ ~29 ppm) |
| IR (cm⁻¹) | C=O stretch (~1715), C-H aromatic (~3030), C-H aliphatic (~2925) | C=O stretch (~1720), C-F stretch (~1320, ~1160, ~1120), C-H aromatic (~3050), C-H aliphatic (~2930) | C=O stretch (~1720), C-F stretch (~1320, ~1160, ~1120), C-H aromatic (~3050), C-H aliphatic (~2930) | C=O stretch (~1720), C-F stretch (~1320, ~1160, ~1120), C-H aromatic (~3050), C-H aliphatic (~2930) |
Reactivity and Synthetic Applications
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[8][9] This deactivation is a key consideration in synthetic planning.
Electrophilic Aromatic Substitution:
-
1-phenylpropan-2-one: The unsubstituted phenyl ring is moderately activated and directs incoming electrophiles to the ortho and para positions.
-
This compound: The -CF3 group at the ortho position strongly deactivates the ring and directs electrophiles primarily to the meta position (relative to the -CF3 group, i.e., positions 4 and 6). Steric hindrance from the ortho substituent can also influence reactivity.
-
1-[3-(trifluoromethyl)phenyl]propan-2-one: The -CF3 group at the meta position deactivates the ring and directs incoming electrophiles to the meta position relative to itself (positions 5 and to a lesser extent, the sterically hindered position between the two substituents).[8][9][10]
-
1-[4-(trifluoromethyl)phenyl]propan-2-one: The -CF3 group at the para position deactivates the ring and directs electrophiles to the meta position (relative to the -CF3 group, i.e., positions 3 and 5).
Nucleophilic Reactions at the Carbonyl Group:
The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. However, steric hindrance, particularly in the ortho-substituted isomer, may counteract this electronic effect.
Reductive Amination:
A significant application of these compounds is in reductive amination to produce amphetamine derivatives. For instance, 1-[3-(trifluoromethyl)phenyl]propan-2-one is a key intermediate in the synthesis of fenfluramine, an appetite suppressant.[11] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity in this transformation.[12]
Biological Activity Context
The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The position of the -CF3 group can have a profound impact on the pharmacological profile of a drug molecule. While specific comparative biological data for these phenylpropanone precursors is limited, their downstream products exhibit distinct activities. For example, fenfluramine, derived from the meta-isomer, has known serotonergic effects.[11]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Phenylpropanone Analysis
Objective: To separate and quantify this compound and its isomers.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., starting with a 50:50 ratio), with the possible addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape. The gradient can be optimized to achieve baseline separation.
Procedure:
-
Standard Preparation: Prepare stock solutions of each phenylpropanone isomer and the unsubstituted analog in a suitable solvent like acetonitrile or methanol. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute the sample containing the phenylpropanones in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the standards)
-
-
Analysis: Inject the standards and samples. Identify the peaks based on retention times of the standards. Quantify the analytes using the calibration curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxicity of the phenylpropanone derivatives on a selected cell line (e.g., HepG2, a human liver cancer cell line).
Materials:
-
Selected cell line
-
Cell culture medium and supplements
-
96-well plates
-
Phenylpropanone compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenylpropanone compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.[13][14]
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Logical Relationship of Substituent Effects
Caption: Influence of the trifluoromethyl group's position on compound characteristics.
Experimental Workflow for Cytotoxicity Screening
References
- 1. chembk.com [chembk.com]
- 2. 1-(3-(trifluoromethyl)phenyl)propan-2-one | CAS No- 21906-39-8 | Simson Pharma Limited [simsonpharma.com]
- 3. 713-45-1|1-(4-(Trifluoromethyl)phenyl)propan-2-one|BLD Pharm [bldpharm.com]
- 4. 1-(4-(trifluoroMethyl)phenyl)propan-2-one | 713-45-1 [chemicalbook.com]
- 5. 1-(4-(Trifluoromethyl)phenyl)propan-2-one | 713-45-1 | AAA71345 [biosynth.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. repositorio.usp.br [repositorio.usp.br]
A Comparative Guide to the Synthetic Pathways of 1-[2-(trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic pathways for 1-[2-(trifluoromethyl)phenyl]propan-2-one, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines two primary validated methods extrapolated from established chemical principles and analogous reactions found in the literature. The guide offers detailed experimental protocols, a comparison of their respective advantages and disadvantages, and supporting data based on similar transformations.
Introduction
This compound is a valuable building block in medicinal chemistry, with the trifluoromethyl group often imparting desirable properties such as increased metabolic stability and enhanced binding affinity. The validation of an efficient and scalable synthetic route is therefore of critical importance. This guide compares two potential pathways: a classical approach via Friedel-Crafts acylation followed by methylation, and an alternative route utilizing a Negishi cross-coupling reaction.
Comparative Data of Synthetic Pathways
| Parameter | Pathway 1: Friedel-Crafts Acylation & Methylation | Pathway 2: Negishi Cross-Coupling |
| Starting Materials | 2-(Trifluoromethyl)phenylacetic acid, Methylithium or Methylmagnesium bromide | 2-Bromobenzotrifluoride, Acetyl chloride, Zinc, Palladium catalyst |
| Number of Steps | 2 | 1 (one-pot) |
| Reported Yield Range | 60-75% (estimated) | 70-85% (estimated) |
| Key Reagents | Thionyl chloride, Aluminum chloride, Organometallic methylating agent | Zinc dust, Palladium catalyst (e.g., Pd(PPh₃)₄), Acetyl chloride |
| Scalability | Good | Moderate to Good |
| Potential Challenges | Handling of pyrophoric methylating agents, potential for over-methylation. | Air and moisture-sensitive organozinc reagent, cost of palladium catalyst. |
Pathway 1: Friedel-Crafts Acylation and Methylation
This two-step approach begins with the conversion of 2-(trifluoromethyl)phenylacetic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation and subsequent methylation of the resulting acetophenone derivative.
Experimental Protocol:
Step 1: Synthesis of 2-(2-(Trifluoromethyl)phenyl)acetyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(trifluoromethyl)phenylacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux for 2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of the crude 2-(2-(trifluoromethyl)phenyl)acetyl chloride in a suitable anhydrous solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃, 1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq in THF) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Friedel-Crafts Acylation and Methylation Pathway.
Pathway 2: Negishi Cross-Coupling
This one-pot approach involves the formation of an organozinc reagent from 2-bromobenzotrifluoride, which then undergoes a palladium-catalyzed cross-coupling reaction with acetyl chloride.
Experimental Protocol:
-
Activate zinc dust (2.0 eq) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc and a solution of 2-bromobenzotrifluoride (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of iodine to initiate the formation of the organozinc reagent. The reaction is typically exothermic.
-
Once the organozinc reagent has formed, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
To this mixture, add acetyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield this compound.
Caption: Negishi Cross-Coupling Pathway.
Conclusion
Both presented pathways offer viable routes to this compound. The choice of method will depend on the specific requirements of the research, including available starting materials, scale of the reaction, and tolerance for certain reagents. The Friedel-Crafts acylation and methylation pathway is a more traditional approach that may be more amenable to large-scale synthesis due to the lower cost of reagents. The Negishi cross-coupling offers a more direct, one-pot synthesis that may provide higher yields on a laboratory scale, but requires careful handling of air-sensitive reagents and a more expensive catalyst. Further optimization of reaction conditions for either pathway is recommended to achieve the best possible outcomes.
A Comparative Guide to the Spectroscopic Data of (Trifluoromethyl)phenylpropanone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for various isomers of (trifluoromethyl)phenylpropanone. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex research and development settings, particularly in the fields of medicinal chemistry and drug discovery where precise molecular structure is paramount. This document summarizes key ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the ortho-, meta-, and para-substituted isomers of 1-(trifluoromethyl)phenyl-1-propanone, alongside data for 1-phenyl-3,3,3-trifluoro-1-propanone.
Spectroscopic Data Summary
The following tables present a compilation of the available spectroscopic data for the isomers of (trifluoromethyl)phenylpropanone. This data is essential for distinguishing between the isomers based on the unique electronic environments of their nuclei and functional groups.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | -CH₃ Protons (ppm) |
| 2'-(Trifluoromethyl)propiophenone | 7.75-7.50 (m, 4H) | 2.95 (q, 2H) | 1.18 (t, 3H) |
| 3'-(Trifluoromethyl)propiophenone | 8.20-7.60 (m, 4H) | 3.05 (q, 2H) | 1.25 (t, 3H) |
| 4'-(Trifluoromethyl)propiophenone * | 8.06 (d, 2H), 7.73 (d, 2H) | 3.0-3.1 (q, 2H, est.) | 1.2-1.3 (t, 3H, est.) |
| 1-Phenyl-3,3,3-trifluoro-1-propanone | 8.00-7.50 (m, 5H) | 3.75 (q, 2H) | - |
| 1-Phenyl-1-propanone (Reference) | 7.95-7.45 (m, 5H) | 3.00 (q, 2H) | 1.22 (t, 3H) |
Note: Data for 4'-(Trifluoromethyl)propiophenone is estimated based on data from the closely related 4'-(Trifluoromethyl)acetophenone[1][2].
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic C-CF₃ | Aromatic CH | CF₃ | -CH₂- | -CH₃ |
| 2'-(Trifluoromethyl)propiophenone | ~200 | ~130 (q) | 132-126 | ~124 (q) | ~32 | ~8 |
| 3'-(Trifluoromethyl)propiophenone | ~199 | ~131 (q) | 134-126 | ~124 (q) | ~32 | ~8 |
| 4'-(Trifluoromethyl)propiophenone * | 197.0 | 134.5 (q) | 128.7, 125.8 (q) | 123.7 (q) | ~32 | ~8 |
| 1-Phenyl-3,3,3-trifluoro-1-propanone | 190.1 | - | 134.5, 129.4, 128.8 | 115.9 (q) | 44.8 (q) | - |
| 1-Phenyl-1-propanone (Reference) [3] | 200.7 | - | 137.0, 132.9, 128.6, 128.0 | - | 31.7 | 8.2 |
Note: Data for the propiophenone side chain in the trifluoromethyl-substituted isomers are estimated based on 1-phenyl-1-propanone. Data for the aromatic ring of 4'-(Trifluoromethyl)propiophenone is based on 4'-(Trifluoromethyl)acetophenone[4].
Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm, referenced to CFCl₃)
| Compound | Chemical Shift (ppm) |
| 2'-(Trifluoromethyl)propiophenone | -59 to -61 |
| 3'-(Trifluoromethyl)propiophenone | ~ -62.5 |
| 4'-(Trifluoromethyl)propiophenone | -63.2 |
| 1-Phenyl-3,3,3-trifluoro-1-propanone | -65.4 |
Note: Chemical shifts for trifluoromethyl groups on a benzene ring typically appear in the range of -55 to -65 ppm[5][6].
Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2'-(Trifluoromethyl)propiophenone | ~1690 | ~1320 | ~3070 |
| 3'-(Trifluoromethyl)propiophenone [7][8] | 1694 | 1325 | 3075 |
| 4'-(Trifluoromethyl)propiophenone | ~1688 | ~1325 | ~3070 |
| 1-Phenyl-3,3,3-trifluoro-1-propanone | 1700-1720 | 1100-1300 | ~3070 |
| 1-Phenyl-1-propanone (Reference) [3] | 1685 | - | 3060 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Major Fragments |
| 2'-(Trifluoromethyl)propiophenone | 202 | 173 ([M-C₂H₅]⁺), 145 ([M-C₂H₅-CO]⁺) |
| 3'-(Trifluoromethyl)propiophenone [7] | 202 | 173 ([M-C₂H₅]⁺), 145 ([M-C₂H₅-CO]⁺), 77 ([C₆H₅]⁺) |
| 4'-(Trifluoromethyl)propiophenone | 202 | 173 ([M-C₂H₅]⁺), 145 ([M-C₂H₅-CO]⁺) |
| 1-Phenyl-3,3,3-trifluoro-1-propanone | 188 | 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 69 ([CF₃]⁺) |
| 1-Phenyl-1-propanone (Reference) [3] | 134 | 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 51 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR : Spectra are acquired on a 300, 400, or 500 MHz spectrometer. A standard pulse sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR : Spectra are acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz. Proton-decoupled spectra are obtained using a standard pulse sequence with a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
-
¹⁹F NMR : Spectra are acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 282 or 376 MHz. Proton-decoupled spectra are often acquired to simplify the spectrum. Chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[10][11][12]
-
Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is first recorded and automatically subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Electron Ionization (EI) is a common method for these types of molecules. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14][15]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the spectroscopic analysis of (trifluoromethyl)phenylpropanone isomers.
Logical Relationship for Isomer Identification
Caption: Logical relationship for the identification of (trifluoromethyl)phenylpropanone isomers based on spectroscopic data.
References
- 1. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]
- 2. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR [m.chemicalbook.com]
- 3. 1-Propanone, 1-phenyl- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. colorado.edu [colorado.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. m-Trifluoromethylpropiophenone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. jascoinc.com [jascoinc.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Purity Assessment of 1-[2-(trifluoromethyl)phenyl]propan-2-one by Quantitative NMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 1-[2-(trifluoromethyl)phenyl]propan-2-one, a key chemical intermediate. The performance of qNMR is objectively compared with other common analytical techniques, supported by generalized experimental data and detailed methodologies.
Quantitative NMR (qNMR) for Purity Determination
Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2][4] For a fluorinated compound like this compound, both proton (¹H) and fluorine-19 (¹⁹F) qNMR can be employed.
¹⁹F qNMR offers distinct advantages for fluorinated compounds. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, leading to high sensitivity comparable to ¹H NMR. Moreover, the larger chemical shift dispersion and less common occurrence of fluorine in organic molecules reduce the probability of signal overlap, simplifying spectral analysis.
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for purity analysis. The following table provides a comparative overview of these techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2][4] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance. | Separation based on volatility and interaction with a stationary phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS).[5][6] |
| Reference Standard | Requires a certified internal standard of a different compound.[7] Does not require a standard of the analyte itself. | Typically requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Selectivity | High, especially with ¹⁹F NMR where signal overlap is minimal. Can distinguish between structurally similar impurities. | Good, but can be limited by co-eluting impurities with similar retention times and UV spectra. | Excellent, especially when coupled with a mass spectrometer (GC-MS) for peak identification.[5][6] |
| Sample Throughput | Moderate to high, with modern automated systems. | High, with well-established autosampler and data analysis workflows. | High, particularly for volatile compounds. |
| Accuracy & Precision | High accuracy and precision, with relative standard deviations (RSD) typically below 1%.[3][8] | Good, but can be affected by variations in detector response for different compounds. | Good, but can be influenced by injection variability and sample volatility. |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery.[9] | Destructive. | Destructive. |
| Information Provided | Provides both qualitative (structural) and quantitative information simultaneously.[9][10] | Primarily quantitative information on the relative amounts of components. | Provides quantitative and, with MS, structural information.[5][6] |
Experimental Protocols
Quantitative ¹⁹F NMR Spectroscopy
This protocol outlines the steps for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (certified purity ≥ 99.5%)[11]
-
Deuterated Solvent: Acetonitrile-d₃ or Chloroform-d
-
NMR tubes (high precision)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 20 mg of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid, into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a high-precision NMR tube.
3. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength
-
Nucleus: ¹⁹F
-
Pulse Program: Single pulse with proton decoupling
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the analyte and internal standard signals (typically 20-30 seconds for ¹⁹F)[12]
-
Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio (S/N > 250:1)[13]
-
Acquisition Time (AQ): ≥ 3 seconds
-
Temperature: 298 K
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Apply a baseline correction.
-
Integrate the well-resolved signals of the analyte (the -CF₃ group) and the internal standard (the two -CF₃ groups).
-
Calculate the purity of the analyte using the following equation:
Where:
-
I: Integral value of the signal
-
N: Number of fluorine nuclei giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
Purity_IS: Purity of the internal standard
-
Quantitative ¹H NMR Spectroscopy
A similar protocol can be followed for ¹H qNMR, with the following modifications:
-
Internal Standard: A suitable proton-containing standard with signals that do not overlap with the analyte's signals, such as maleic acid or 1,4-dinitrobenzene, should be used.[2]
-
Nucleus: ¹H
-
Relaxation Delay (D1): A longer relaxation delay (e.g., 60 seconds) may be necessary for accurate quantification in ¹H qNMR.[8]
Visualizing the qNMR Workflow
The following diagram illustrates the general workflow for purity determination by quantitative NMR.
References
- 1. usp.org [usp.org]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. rssl.com [rssl.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative study of the reactivity of ortho vs. meta vs. para trifluoromethylphenyl propanone
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Trifluoromethylphenyl Propanone Isomers
Introduction
The strategic placement of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group is of particular interest due to its profound impact on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[1][2] This guide provides a comparative study of the reactivity of three structural isomers of trifluoromethylphenyl propanone: ortho-, meta-, and para-trifluoromethylphenyl propanone. Understanding the distinct reactivity profiles of these isomers is crucial for researchers, scientists, and drug development professionals in designing novel compounds with tailored activities. The reactivity of these isomers is primarily dictated by the interplay of the strong electron-withdrawing nature and the steric bulk of the trifluoromethyl group.
Electronic and Steric Effects of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms.[3][4] This electronic influence significantly deactivates the aromatic ring towards electrophilic substitution and modulates the reactivity of side-chain functional groups. While the inductive effect is distance-dependent, the group also exerts a deactivating resonance effect.
Furthermore, the trifluoromethyl group is bulkier than a methyl group, introducing steric hindrance that can influence the accessibility of adjacent functional groups and reaction centers.[1][5] The impact of these electronic and steric effects varies significantly depending on the position of the -CF3 group relative to the propanone side chain on the phenyl ring.
Comparative Reactivity of Isomers
The reactivity of the propanone moiety, specifically the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens, is directly influenced by the position of the trifluoromethyl substituent.
-
Ortho-Trifluoromethylphenyl Propanone: In the ortho isomer, the trifluoromethyl group is in close proximity to the propanone side chain. This leads to a combination of strong inductive electron withdrawal and significant steric hindrance. The powerful -I effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the ortho -CF3 group can hinder the approach of nucleophiles, potentially slowing down reaction rates compared to the other isomers.[6][7]
-
Meta-Trifluoromethylphenyl Propanone: For the meta isomer, the trifluoromethyl group exerts a strong inductive electron-withdrawing effect, which deactivates the aromatic ring and influences the propanone side chain.[3] The electrophilicity of the carbonyl carbon is increased, similar to the ortho isomer, but with minimized steric hindrance from the substituent.[8] This often results in more predictable reactivity patterns, making it a common intermediate in pharmaceutical synthesis.[9]
-
Para-Trifluoromethylphenyl Propanone: In the para position, the trifluoromethyl group exerts its strong electron-withdrawing effects through both induction and resonance. This leads to a significant increase in the electrophilicity of the carbonyl carbon. With minimal steric hindrance on the propanone side chain, the para isomer is generally expected to be the most reactive towards nucleophilic addition reactions at the carbonyl group.
Data Presentation
Table 1: Predicted Comparative Properties of Trifluoromethylphenyl Propanone Isomers
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer |
| Carbonyl Electrophilicity | High | High | Very High |
| α-Hydrogen Acidity | Moderately Increased | Increased | Significantly Increased |
| Steric Hindrance at Carbonyl | High | Low | Low |
| Predicted Reactivity (Nucleophilic Addition) | Moderate to High (Rate may be sterically limited) | High | Very High |
| Aromatic Ring Deactivation | Strong | Strong | Strong |
Experimental Protocols
General Protocol for Comparative Reactivity via a Model Reaction (e.g., Sodium Borohydride Reduction)
This protocol outlines a general method to compare the reactivity of the three isomers towards a common nucleophilic reducing agent.
-
Preparation of Reactants: Prepare equimolar solutions (e.g., 0.1 M) of ortho-, meta-, and para-trifluoromethylphenyl propanone in a suitable solvent (e.g., methanol or ethanol). Prepare a standardized solution of sodium borohydride (NaBH4) in the same solvent.
-
Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 25°C), add a known volume of each isomer solution.
-
Initiation and Monitoring: To each vessel, add an equivalent amount of the NaBH4 solution to initiate the reduction of the ketone to the corresponding alcohol. Monitor the progress of each reaction over time by taking aliquots at regular intervals.
-
Analysis: Quench the reaction in the aliquots and analyze the consumption of the starting ketone using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the concentration of the ketone as a function of time for each isomer. The relative rates of reaction can be determined by comparing the slopes of these plots, providing a quantitative measure of their comparative reactivity.
Synthesis of 1-(3-Trifluoromethyl)phenyl-propan-2-one (Meta-Isomer)
This protocol is adapted from a known synthetic route for the meta-isomer.[10][11]
-
Diazotization: Dissolve m-trifluoromethylaniline in a suitable acidic medium (e.g., aqueous HCl) and cool the solution to 0-5°C. Slowly add a solution of sodium nitrite (NaNO2) to form the corresponding diazonium salt.
-
Coupling Reaction: In a separate vessel, prepare a mixture of isopropenyl acetate in a polar solvent (e.g., methanol/water) containing a catalytic amount of a cuprous salt (e.g., CuCl).[10]
-
Addition: Slowly add the cold diazonium salt solution to the isopropenyl acetate mixture while maintaining the temperature.
-
Workup and Purification: After the reaction is complete, extract the product with an organic solvent. The crude product can be purified by distillation under vacuum or through the formation of a bisulfite complex to yield the pure 1-(3-trifluoromethyl)phenyl-propan-2-one.[11]
Visualizations
Caption: Electronic and steric effects of the -CF3 group on the propanone side chain.
Caption: Workflow for comparing the reactivity of trifluoromethylphenyl propanone isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Propose an explanation for the fact that the trifluoromethyl group is alm.. [askfilo.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 11. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Fluorination Enhances Biological Activities of Phenylpropanones: A Comparative Guide
A comprehensive review of experimental data reveals that the strategic incorporation of fluorine atoms into the phenylpropanone scaffold can significantly enhance a range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects. This guide provides a comparative analysis of fluorinated versus non-fluorinated phenylpropanones, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The introduction of fluorine, a highly electronegative and small atom, can profoundly alter the physicochemical properties of organic molecules, leading to improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1] In the context of phenylpropanones, a class of compounds with diverse pharmacological applications, fluorination has emerged as a key strategy for drug discovery and development.
Antimicrobial and Antifungal Activity
Fluorinated phenylpropanones, particularly chalcones, have demonstrated superior antimicrobial and antifungal properties compared to their non-fluorinated counterparts. The enhanced lipophilicity and metabolic stability conferred by fluorine are believed to contribute to this increased efficacy.[2]
For instance, studies on C4'-fluorinated chalcones have shown that the presence of a fluorine atom, especially in combination with methoxy groups, is crucial for their antibacterial activity against strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa.[2] In some cases, fluorinated chalcones exhibited antibacterial properties superior to the standard antibiotic streptomycin.[2] Similarly, chalcones with fluoro or trifluoromethyl substituents on the B ring have shown significantly increased potency against various microbial strains.[3][4] Compounds bearing a trifluoromethoxy group have been reported to be more effective than those with a trifluoromethyl group.[5]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Organism | Fluorinated Derivative MIC (µg/mL) | Non-fluorinated Analog MIC (µg/mL) | Reference |
| Chalcone | S. aureus | 25 - 50 | >100 | [6] |
| Chalcone | E. coli | 50 | >100 | [6] |
| Chalcone | C. albicans | 31.25 | 62.5 | [4] |
| Chalcone | A. niger | 62.5 | 125 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is typically determined using the broth microdilution method.
-
Preparation of Bacterial/Fungal Suspension: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Fluorination has been shown to significantly enhance the cytotoxic effects of phenylpropanone derivatives against various cancer cell lines.[7][8][9][10] The proposed mechanisms for this enhanced activity include improved cellular uptake, increased metabolic stability, and altered interactions with biological targets.
For example, fluorinated flavan-3-ol derivatives, which share a phenylpropanone backbone, exhibited high toxicity against HeLa and A549 cells.[7] These compounds were found to induce autophagic cell death by triggering mitochondrial dysfunction.[7] Similarly, fluorinated 7-phenyl-pyrroloquinolinone derivatives showed potent cytotoxicity in both human leukemic and solid tumor cell lines, with some compounds exhibiting sub-nanomolar GI50 values.[9] Mechanistic studies revealed that these compounds cause G2/M cell cycle arrest and induce apoptosis.[9]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Type | Cell Line | Fluorinated Derivative IC50 (µM) | Non-fluorinated Analog IC50 (µM) | Reference |
| Cinnamide Derivative | HepG2 | 4.23 | >50 | [8] |
| Flavan-3-ol Derivative | HeLa | ~10 | >50 | [7] |
| 7-Phenyl-pyrroloquinolinone | CEM | 0.008 | >1 | [9] |
| 1,4-Naphthoquinone | RPMI-7951 | 2.3 | 43.6 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
Below is a diagram illustrating the general workflow of a cell-based cytotoxicity assay.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Monoamine Oxidase (MAO) Inhibition
Phenylpropanolamine, a non-fluorinated phenylpropanone, is known to inhibit monoamine oxidase (MAO) activity.[12] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[13][14][15] They work by preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine, thereby increasing their levels in the brain.[13]
While direct comparative studies on the MAO inhibitory activity of fluorinated versus non-fluorinated phenylpropanones are less common in the provided search results, the established principle of fluorine enhancing biological activity suggests that fluorinated analogs could be more potent MAO inhibitors. Phenylpropanolamine itself acts as a competitive and reversible inhibitor of both MAO-A and MAO-B.[12]
The signaling pathway affected by MAO inhibitors is depicted below.
Caption: Inhibition of monoamine oxidase by phenylpropanones.
Anticonvulsant Activity
Certain phenylpropanone derivatives have shown promise as anticonvulsant agents. Felbamate (2-phenyl-1,3-propanediol dicarbamate), for instance, is effective against various types of seizures in animal models.[16][17] Propafenone, another phenylpropanone derivative, also exhibits anticonvulsant effects and can enhance the action of classical antiepileptic drugs.[18]
The precise role of fluorination in modulating the anticonvulsant activity of phenylpropanones is an area that warrants further investigation. However, given the positive impact of fluorine on other biological activities, it is plausible that fluorinated analogs could exhibit improved anticonvulsant properties.
Table 3: Anticonvulsant Activity of a Phenylpropanone Derivative
| Compound | Test Model | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| Felbamate | Maximal Electroshock (MES), mice | 30 | 5.3 | [16] |
| Felbamate | s.c. Pentylenetetrazol (PTZ), mice | 100 | 1.6 | [16] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are used for the experiment.
-
Drug Administration: The test compound is administered to the animals, typically via intraperitoneal injection or oral gavage.
-
Electroshock Application: After a predetermined time, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension, is calculated.
Conclusion
The evidence strongly suggests that the incorporation of fluorine into the phenylpropanone structure is a highly effective strategy for enhancing a variety of biological activities. Fluorinated phenylpropanones consistently demonstrate superior antimicrobial, antifungal, and anticancer properties compared to their non-fluorinated analogs. While more research is needed to fully elucidate the impact of fluorination on monoamine oxidase inhibition and anticonvulsant activity, the existing data points towards a promising avenue for the development of novel and more potent therapeutic agents. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 14. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 15. droracle.ai [droracle.ai]
- 16. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propafenone enhances the anticonvulsant action of classical antiepileptic drugs in the mouse maximal electroshock model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different synthetic routes to 1-[2-(trifluoromethyl)phenyl]propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 1-[2-(trifluoromethyl)phenyl]propan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is based on reaction efficiency, substrate availability, and overall yield, supported by detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Metric | Grignard-based Synthesis | Oxidation-based Synthesis |
| Overall Yield | Good to Excellent | Good |
| Number of Steps | 1 | 2 |
| Starting Materials | 2-Halobenzotrifluoride, Propanal/Propanoic Anhydride | 2-(Trifluoromethyl)benzaldehyde, Methyl Grignard Reagent |
| Key Reagents | Magnesium, Dry Solvents | Grignard Reagent, Oxidizing Agent (e.g., PCC, DMP) |
| Scalability | Readily scalable | Readily scalable |
| Safety Considerations | Requires handling of pyrophoric Grignard reagents and anhydrous conditions. | Involves the use of potentially hazardous oxidizing agents. |
Logical Workflow of Synthetic Route Comparison
The Trifluoromethyl Group: A Comparative Guide to its Impact on Bioactivity in Medicinal Chemistry
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern drug design, capable of profoundly influencing a molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the effects of trifluoromethyl substitution, supported by experimental data, to elucidate its role in enhancing drug-like properties for researchers, scientists, and drug development professionals.
Enhancement of Lipophilicity and a Case Study in its Reduction
The trifluoromethyl group is highly lipophilic due to its electronegative fluorine atoms, which can enhance a drug's ability to cross biological membranes. This property is crucial for a drug's absorption and distribution within the body. The Hansch π value, a measure of lipophilicity, for the CF3 group is +0.88.
While polyfluoroalkylation typically increases lipophilicity, strategic placement of other groups can counteract this effect. For instance, replacing a terminal CF3 group in a perfluoroalkyl chain with a methyl (CH3) group can lead to a significant reduction in lipophilicity, as demonstrated in a study with fluorinated alkanol models.
Table 1: Comparison of Lipophilicity (logP) in Fluorinated Alkanols
| Compound | logP | Change in logP relative to CF3 analogue |
| CF3(CF2)3OH | 2.35 | - |
| CH3(CF2)3OH | 1.87 | -0.48 |
| CF3(CF2)4OH | 2.85 | - |
| CH3(CF2)4OH | 2.37 | -0.48 |
Data sourced from studies on fluorinated alkanol models.
The octanol-water partition coefficient (logP) is a widely used measure of a compound's lipophilicity. A common method for its determination is the shake-flask method followed by HPLC analysis.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a saturated solution of octanol in water and water in octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
-
Partitioning:
-
Add a known amount of the test compound's stock solution to a mixture of the mutually saturated octanol and water phases.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample both the octanol and water phases.
-
Analyze the concentration of the test compound in each phase using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).
-
Generate a calibration curve using the prepared standards to determine the concentration of the compound in each phase.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the water phase.
-
logP is the logarithm of the partition coefficient: logP = log10([Compound]octanol / [Compound]water).
-
Figure 1: Experimental workflow for logP determination.
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond. This inherent strength makes the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. This increased metabolic stability often leads to a longer drug half-life, which can allow for less frequent dosing.
A study on picornavirus inhibitors demonstrated the protective effect of trifluoromethyl substitution against hepatic metabolism. When a methyl group on an oxadiazole ring was replaced with a trifluoromethyl group, the number of metabolic products was significantly reduced.
Table 2: Metabolic Stability of Picornavirus Inhibitors in Monkey Liver Microsomes
| Compound Analogue | Number of Metabolic Products | Key Finding |
| Methyl | 18 | Two major products were monohydroxylated at the terminal methyl groups. |
| Trifluoromethyl | 8 | The trifluoromethyl substitution not only prevented hydroxylation at its position but also provided protection at the other end of the molecule. |
Data from an in vitro study using monkey liver microsomes.
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
-
Reagents and Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Liver microsomes (e.g., human, rat, monkey).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Acetonitrile with an internal standard (for quenching the reaction and protein precipitation).
-
Control compounds (high and low clearance).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the microsome solution and pre-incubate for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15
-
Safety Operating Guide
Navigating the Disposal of 1-[2-(Trifluoromethyl)phenyl]propan-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of 1-[2-(trifluoromethyl)phenyl]propan-2-one, a fluorinated organic compound. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of our environment.
The primary challenge in the disposal of fluorinated compounds like this compound lies in the strength of the carbon-fluorine bond, which makes these substances persistent in the environment.[1][2] Therefore, standard disposal methods for ordinary chemical waste are often insufficient and inappropriate.
Key Disposal Principles and Regulatory Compliance
Waste management for this compound must be conducted in strict accordance with national and local regulations. It is imperative to consult your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable guidelines. Waste materials should be left in their original containers whenever possible and should not be mixed with other types of waste.
Recommended Disposal Method: Incineration
High-temperature incineration is the most recommended and effective method for the disposal of this compound and other halogenated organic compounds.[1][3] This process utilizes sufficiently high temperatures and long residence times to break the stable carbon-fluorine bonds.[1] The resulting halogenated byproducts can then be neutralized and removed from the flue gas, typically through a scrubbing process.[1][3]
It is crucial to note that incomplete combustion of fluorinated compounds can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs).[1] For this reason, disposal must be carried out in a licensed and approved hazardous waste incineration facility equipped to handle halogenated organic materials.
Alternative and Emerging Disposal Considerations
While incineration remains the primary method, other options and emerging technologies are being explored for the management of fluorinated chemical waste:
-
Hazardous Waste Landfills: Disposal in a designated hazardous waste landfill is a permissible option under current guidelines.[2] These facilities employ extensive environmental controls to prevent the leaching of chemicals into the surrounding environment.[2] However, this method only contains the substance rather than destroying it.[2]
-
Chemical Treatment: Neutralization with a strong base or the use of advanced oxidation processes like Fenton's reagent can break down halogenated compounds.[4] These methods are complex, potentially hazardous, and should only be attempted by trained professionals in a controlled laboratory setting.
-
Fluoride Recycling: Innovative research has demonstrated the potential to destroy PFAS and recover the fluorine content for reuse.[5] While promising, this technology is not yet widely available for routine chemical waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the disposal and handling of fluorinated compounds.
| Parameter | Value/Recommendation | Source |
| Primary Disposal Method | High-Temperature Incineration | [1][2][3] |
| Alternative Disposal | Licensed Hazardous Waste Landfill | [2] |
| Prohibited Disposal | Discharge to sewer systems or municipal landfills | [2][3] |
| Container Handling | Do not mix with other waste; handle as the product itself | |
| Environmental Persistence | High due to the stability of the carbon-fluorine bond | [1][2] |
Experimental Protocols and Methodologies
-
Collection and Segregation: Collect waste this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Transportation: Arrange for the transport of the waste by a licensed hazardous waste management company to an approved incineration facility.
-
Incineration: The chemical is introduced into a primary combustion chamber at temperatures typically exceeding 1,400°C to ensure the complete destruction of the carbon-fluorine bonds.[1]
-
Flue Gas Treatment: The gaseous byproducts are passed through a secondary chamber and a series of scrubbers to neutralize and remove acidic gases like hydrogen fluoride.
-
Ash Disposal: The remaining solid ash is tested for hazardous characteristics and disposed of in a secure landfill.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in the scientific community.
References
Personal protective equipment for handling 1-[2-(Trifluoromethyl)phenyl]propan-2-one
Essential Safety and Handling Guide for 1-[2-(Trifluoromethyl)phenyl]propan-2-one
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a volatile organic compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and vapors.[1][3] |
| Hand Protection | Gloves | PVA or Butyl gloves recommended for ketones. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[4][5][6] | Provides resistance to ketones and aromatic compounds. Standard nitrile gloves offer limited protection against direct or prolonged contact with some ketones.[6][7] |
| Body Protection | Lab Coat | Long-sleeved, flame-resistant | Protects skin and clothing from splashes. |
| Respiratory Protection | Vapor Respirator | When not working in a fume hood or in case of spills. | Necessary to prevent inhalation of potentially harmful vapors.[3] |
| Foot Protection | Closed-toe Shoes | --- | Protects feet from spills.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1][2][8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9][10]
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly. Prepare all required equipment and reagents.
-
Transferring: When transferring the chemical, do so carefully to avoid splashes or aerosol generation. Keep containers closed when not in use.[8]
-
Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.[1]
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any contaminated equipment.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[1] Do not mix with other waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.[10]
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.[9]
Experimental Protocol: Standard Laboratory Handling
This protocol outlines the standard procedure for the safe use of this compound in a laboratory setting.
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantity of the chemical to be used and the potential hazards of all reactants and products.
-
Pre-Experiment Check:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Inspect all PPE for integrity before use.
-
Ensure that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) and a spill kit are readily accessible.[11]
-
-
Execution:
-
Measure and dispense the chemical within the fume hood.
-
Keep the sash of the fume hood at the lowest practical height.
-
If conducting a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is safely managed.
-
-
Post-Experiment:
-
Quench any reactive materials safely according to the specific experimental procedure.
-
Clean all glassware and equipment that came into contact with the chemical. The initial rinse should be collected as hazardous waste.
-
Decontaminate the work surface within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and dispose of any single-use items in the appropriate waste stream.
-
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. research.columbia.edu [research.columbia.edu]
- 3. editverse.com [editverse.com]
- 4. polycohealthline.com [polycohealthline.com]
- 5. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 6. trueppeusa.com [trueppeusa.com]
- 7. hsa.ie [hsa.ie]
- 8. justrite.com [justrite.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
